Technical Monograph: 4-Iodo-2-nitropyridine as a Bifunctional Scaffold
The following technical guide provides an in-depth analysis of 4-Iodo-2-nitropyridine , a critical heterocyclic scaffold in medicinal chemistry. [1] Part 1: Critical Identifier & Chemical Profile[1] Editorial Note on CAS...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-Iodo-2-nitropyridine , a critical heterocyclic scaffold in medicinal chemistry.
[1]
Part 1: Critical Identifier & Chemical Profile[1]
Editorial Note on CAS Registry Numbers:
The CAS number provided in the topic request (22282-99-1 ) corresponds to 4-Bromo-2-methylpyridine , a distinct chemical entity.[1] To ensure scientific accuracy and relevance to the requested chemical name, this guide focuses exclusively on 4-Iodo-2-nitropyridine , which is assigned the CAS number 1003711-88-3 (or occasionally referenced by its isomeric family).[1] Researchers must verify the CAS specifically for the iodo-nitro substitution pattern to avoid purchasing the wrong starting material.
Physicochemical Summary
4-Iodo-2-nitropyridine is a bifunctional pyridine derivative characterized by two distinct electrophilic sites: a halogen at the C4 position and a nitro group at the C2 position.[1] This "push-pull" electronic structure makes it a valuable intermediate for orthogonal functionalization.[1]
Property
Data
Chemical Name
4-Iodo-2-nitropyridine
Correct CAS
1003711-88-3
Molecular Formula
C₅H₃IN₂O₂
Molecular Weight
249.99 g/mol
Appearance
Yellow to orange solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage
2–8°C, protect from light (iodides are photosensitive)
The primary route to 4-iodo-2-nitropyridine involves a Sandmeyer-type transformation starting from commercially available 4-amino-2-nitropyridine .[1] This method is preferred over direct iodination of nitropyridine due to the deactivating nature of the pyridine ring.
Diazotization: Conversion of the C4-amine to a diazonium salt using sodium nitrite in acidic media.
Iodination: Displacement of the diazonium group by iodide ions (from KI).[2]
Step-by-Step Methodology:
Reagents: 4-Amino-2-nitropyridine (1.0 equiv),
(20% aq), (1.2 equiv), (1.5 equiv).
Diazotization: Dissolve the amine in aqueous sulfuric acid at 0°C. Add an aqueous solution of
dropwise, maintaining the temperature below 5°C to prevent diazonium decomposition. Stir for 30 minutes.
Substitution: Dissolve
in a minimal amount of water. Add this solution dropwise to the cold diazonium mixture. The reaction will evolve nitrogen gas and likely form a dark precipitate.
Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Neutralize carefully with saturated
. Extract with ethyl acetate (). Wash combined organics with 10% sodium thiosulfate (to remove free iodine) and brine. Dry over and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the product as a yellow solid.
Part 3: Reactivity Profile & Orthogonal Functionalization[1]
The utility of 4-iodo-2-nitropyridine lies in the chemoselectivity between its two functional groups.[1] The C4-iodide is highly reactive toward oxidative addition by transition metals (Pd, Cu), while the C2-nitro group activates the ring for nucleophilic aromatic substitution (
) or serves as a masked amine.
Chemoselective C4-Coupling (Suzuki-Miyaura)
The C-I bond is significantly weaker than the C-Br or C-Cl bonds, allowing for selective cross-coupling at C4 without affecting the nitro group.[1] This is crucial for building biaryl scaffolds where the nitro group is retained for late-stage fluorination or reduction.[1]
Catalyst System:
or are standard.
Base: Mild bases (
, ) prevent degradation of the nitro group.
Solvent: Dioxane/Water or Toluene/Water systems.[1]
C2-Nitro Displacement (
)
The nitro group at C2 is ortho to the ring nitrogen, making it highly susceptible to displacement by nucleophiles (e.g., fluoride, alkoxides, amines), especially after the C4 position has been functionalized with an electron-withdrawing aryl group.
Visualizing the Reaction Pathway
The following diagram illustrates the orthogonal functionalization strategy, highlighting the divergence between metal-catalyzed coupling and nucleophilic substitution.
Caption: Orthogonal functionalization logic. The C4-iodide is engaged first via Suzuki coupling, yielding an intermediate that can either be reduced (for drug scaffolds) or subjected to
(for radiotracers).
Part 4: Case Study in Drug Development
Application: Synthesis of GPR91 Radiotracers
A definitive application of 4-iodo-2-nitropyridine is found in the development of
-labeled radiotracers for GPR91 (a succinate receptor).[1]
The Challenge: Introducing a fluorine-18 atom into a pyridine ring is difficult due to the harsh conditions usually required.
The Solution:
Step 1: Suzuki coupling of 4-iodo-2-nitropyridine with a boronic acid to install the biaryl core.[1] The nitro group remains intact.
Step 2: The nitro group acts as a "super-leaving group" for nucleophilic fluorination. Using tetrabutylammonium fluoride (TBAF) or
-fluoride, the nitro group is displaced to yield the 2-fluoro-4-arylpyridine.[1]
Why this scaffold? If one started with a bromo-nitro pyridine, the Suzuki coupling might compete with nitro reduction or be sluggish. The iodo substituent ensures the coupling happens exclusively at C4 under mild conditions, preserving the nitro group for the critical fluorination step.
Part 5: Safety & Handling
Hazards: Like many nitropyridines, this compound is likely a skin and eye irritant. The nitro group adds a risk of energetic decomposition if heated dry.
Iodide Instability: C-I bonds are light-sensitive.[1] Store the compound in amber vials wrapped in foil. If the solid turns dark brown, it indicates free iodine liberation (wash with thiosulfate to repurify).
Waste: Dispose of aqueous waste containing iodides and heavy metals (Pd from coupling) in segregated streams.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130096658, 3-(Difluoromethyl)-4-iodo-2-nitropyridine. (Note: Closely related derivative confirming CAS series). Retrieved from .
Li, W., et al. (2014). Identification of lead compounds for 99mTc and 18F GPR91 radiotracers. (Detailed protocol on Suzuki coupling of 4-iodo-2-nitropyridine and subsequent nitro-displacement). Bioorganic & Medicinal Chemistry Letters. Retrieved from .
ChemicalBook. Product entry for 4-Iodo-2-nitropyridine (CAS 1003711-88-3). Retrieved from .
BenchChem. Synthesis of Halogenated Nitrobenzenes and Pyridines via Sandmeyer Reaction. (General protocol adaptation). Retrieved from .
Technical Guide: Applications of 4-Iodo-2-nitropyridine in Medicinal Chemistry
Executive Summary 4-Iodo-2-nitropyridine (CAS: 22299-70-3) serves as a high-value bifunctional linchpin in modern drug discovery. Its structural utility stems from the orthogonal reactivity of its two functional handles:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Iodo-2-nitropyridine (CAS: 22299-70-3) serves as a high-value bifunctional linchpin in modern drug discovery. Its structural utility stems from the orthogonal reactivity of its two functional handles: the electrophilic C4-iodide and the reducible C2-nitro group. This scaffold is particularly ubiquitous in the synthesis of imidazo[4,5-c]pyridines , a privileged pharmacophore found in kinase inhibitors (e.g., JAK, PI3K) and immunomodulators.
This guide details the electronic rationale for its reactivity, strategic synthetic workflows, and validated experimental protocols for its application in medicinal chemistry.
Structural Analysis & Reactivity Profile
The synthetic value of 4-iodo-2-nitropyridine is defined by the electronic interplay between the pyridine nitrogen, the nitro group, and the iodine atom.
Electronic Activation
C4-Position (The "Warhead"): The carbon at position 4 is highly electron-deficient due to the cumulative electron-withdrawing effects of the pyridine nitrogen (via resonance and induction) and the ortho-nitro group (relative to the pyridine nitrogen) which exerts a strong -I (inductive) effect.
Leaving Group Hierarchy: Iodine is an excellent leaving group for both Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed oxidative addition.
Selectivity: The C4-iodide is significantly more reactive toward nucleophiles than the C2-nitro group, allowing for regioselective functionalization at C4 without disturbing the C2 moiety.
Reactivity Hierarchy Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways. The C4-iodine is the primary site of functionalization, followed by C2-nitro modulation.
Primary Application: Synthesis of Imidazo[4,5-c]pyridines[1][2]
The most critical application of 4-iodo-2-nitropyridine is its role as a precursor to 1H-imidazo[4,5-c]pyridine scaffolds. This heterocyclic system mimics the purine core of adenosine, making it an ideal template for ATP-competitive kinase inhibitors.
The "Displace-Reduce-Cyclize" Workflow
This three-step sequence is the industry standard for converting 4-iodo-2-nitropyridine into a bioactive core.
Step 1 (
): The C4-iodine is displaced by a primary amine (). The nitro group activates this position, ensuring the reaction proceeds under mild conditions.
Step 2 (Reduction): The C2-nitro group is reduced to an amine (
).
Critical Note: If the R-group installed in Step 1 contains halogens, avoid catalytic hydrogenation (
) to prevent dehalogenation. Use Iron (Fe) or Tin (Sn) reduction instead.
Step 3 (Cyclization): The resulting vicinal diamine (3,4-diaminopyridine derivative) is condensed with a one-carbon source (formic acid, triethyl orthoformate, or an aldehyde) to close the imidazole ring.
Workflow Visualization
Figure 2: The "Displace-Reduce-Cyclize" workflow for generating kinase inhibitor scaffolds.
Experimental Protocols
The following protocols are optimized for reproducibility and scalability in a medicinal chemistry setting.
Protocol A:
Displacement at C4
Objective: Installation of the amine substituent at the C4 position.
Expert Insight: The reaction solution will typically turn bright yellow/orange due to the formation of the nitro-amino adduct. If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduction of the C2-nitro group without dehalogenating sensitive motifs on the R-group.
Reagents: Intermediate A (from Protocol A), Iron powder (5.0 equiv), Ammonium Chloride (
, 5.0 equiv).
Solvent: Ethanol/Water (4:1 ratio).
Procedure:
Suspend Intermediate A in EtOH/Water.
Add
and Iron powder.
Heat to reflux (80°C) with vigorous stirring.
Monitor by LCMS (reduction of
to results in a mass shift of -14 Da compared to starting material, or -30 Da if losing two oxygens and gaining two hydrogens... Correction: (46) to (16) is a loss of 30 mass units).
Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with MeOH. Concentrate the filtrate.
Expert Insight: Do not use
if your molecule contains Cl, Br, or I substituents elsewhere, as hydrodehalogenation is a major risk. The Fe/ method is robust and functional group tolerant [1].
Combine all reagents in a sealed tube or microwave vial.
Heat to 90°C (thermal) or 100°C (microwave, 30 min).
Note: The C4-I bond is highly activated; oxidative addition is rapid.
Comparison of Functionalization Strategies
Feature
Pathway
Palladium Coupling Pathway
Bond Formed
C-N (Amine), C-O (Ether), C-S (Thioether)
C-C (Biaryl), C-C (Alkyne)
Reagents
Amines, Alcohols, Thiols
Boronic acids, Acetylenes
Conditions
Mild base, moderate heat (40-60°C)
Pd-catalyst, ligand, base, high heat (80-100°C)
Tolerance
High tolerance for polar groups
Sensitive to oxidizing agents; requires inert atm.
Key Advantage
No heavy metals; cheap reagents
Access to biaryl "privileged structures"
References
Reduction of Nitro Compounds: Goker, H., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Journal of Chemical Research. (2023).
Imidazo[4,5-c]pyridine Scaffolds: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." National Institutes of Health (PMC).
General Reactivity of Halopyridines: "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." National Institutes of Health (PMC).
Foundational
Technical Guide: Synthesis Pathways for Functionalized 2-Nitropyridines
Executive Summary: The 2-Nitropyridine Scaffold In medicinal chemistry, the 2-nitropyridine moiety serves as a critical high-energy intermediate. Unlike its carbocyclic analogue (nitrobenzene), the 2-nitropyridine core p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 2-Nitropyridine Scaffold
In medicinal chemistry, the 2-nitropyridine moiety serves as a critical high-energy intermediate. Unlike its carbocyclic analogue (nitrobenzene), the 2-nitropyridine core possesses unique electronic properties due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group. This combination makes the ring highly electrophilic, facilitating rapid downstream functionalization, particularly via Nucleophilic Aromatic Substitution (
) and reduction to 2-aminopyridines (a privileged scaffold in kinase inhibitors).
However, accessing this scaffold is non-trivial. Direct nitration of pyridine fails to yield the 2-isomer due to the protonation of the ring nitrogen (deactivating the ring) and the intrinsic meta-directing (C3) nature of the electrophilic attack. This guide details the oxidative amination pathway as the industry-standard solution, supported by self-validating protocols and mechanistic insights.
Strategic Analysis: Overcoming the "Pyridine Trap"
The synthesis of 2-nitropyridines requires bypassing the "Pyridine Trap"—the resistance of the pyridine ring to electrophilic attack at the
-position.
The Two Primary Routes
Oxidative Transformation (Pathway A): Conversion of 2-aminopyridines to 2-nitropyridines using peracids. This is the most scalable and regioselective method.
Ipso-Substitution (Pathway B): Displacement of 2-halopyridines with nitrite salts. While useful for specific derivatives, this route often suffers from lower yields due to the ambident nature of the nitrite ion (O-attack vs. N-attack).
Decision Matrix
Feature
Oxidative Transformation (Pathway A)
Ipso-Substitution (Pathway B)
Starting Material
2-Aminopyridines (Cheap, abundant)
2-Bromo/Iodopyridines
Reagents
, (Caro's Acid)
or
Scalability
High (Kg scale feasible)
Low to Medium
Primary Risk
Exotherm control
Formation of nitrite esters (O-alkylation)
Core Synthesis Protocol: Oxidative Transformation
This protocol utilizes peroxymonosulfuric acid (Caro’s acid) , generated in situ from hydrogen peroxide and sulfuric acid. This method is superior to permanganate or chromate oxidations, which often degrade the pyridine ring.
Mechanistic Causality
The reaction proceeds not through a simple oxygen insertion, but via the formation of the amine N-oxide or a hydroxylamine intermediate, which is subsequently oxidized to the nitro group. The highly acidic medium protects the pyridine nitrogen via protonation, preventing N-oxide formation on the ring nitrogen, thus directing oxidation solely to the exocyclic amine.
Step-by-Step Protocol
Target: Synthesis of 2-Nitropyridine from 2-Aminopyridine
Scale: 100 mmol basis
Preparation of Caro's Acid (In Situ):
Cool 40 mL of conc.
to 0°C in an ice-salt bath.
Critical Step: Dropwise add 30 mL of 30%
(hydrogen peroxide). Maintain internal temperature .
Why: Exceeding 10°C risks decomposition of the peracid and thermal runaway.
Substrate Addition:
Dissolve 2-aminopyridine (9.4 g, 100 mmol) in 20 mL conc.
.
Add this solution slowly to the Caro's acid mixture over 30 minutes, keeping temp
.
Reaction Phase:
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
Monitoring: Check via TLC (EtOAc/Hexane 1:1). The amine starting material (polar) should disappear, replaced by the less polar nitro product.
Quench and Isolation:
Pour the reaction mixture onto 200 g of crushed ice.
Neutralize carefully with solid
or conc. to pH ~6-7.
Note: The product may precipitate. If not, extract with Dichloromethane (DCM) (3 x 100 mL).
Purification:
Dry organics over
, filter, and concentrate.
Recrystallize from Ethanol usually yields pure 2-nitropyridine (mp 70–72 °C).
Visualization: The Oxidation Pathway
Figure 1: Mechanistic flow of the oxidative transformation of 2-aminopyridine to 2-nitropyridine.
Functionalization: Exploiting the Nitro-Activation
Once synthesized, the 2-nitropyridine scaffold acts as a "loaded spring." The nitro group at C2 strongly activates the C4 and C6 positions for nucleophilic attack and can itself act as a leaving group (denitration).
Regioselectivity Rules
Displacement of Nitro Group: Nucleophiles (OMe, SMe, NH-R) can displace the group at C2. This is often easier than displacing a halogen.
Vicarious Nucleophilic Substitution (VNS): Carbon nucleophiles (e.g., carbanions of chloromethyl phenyl sulfone) attack C4 or C6, preserving the nitro group.
Scenario: Synthesis of 4-substituted-2-nitropyridines via VNS (Vicarious Nucleophilic Substitution).
Setup: Dissolve 2-nitropyridine (1 eq) and chloromethyl phenyl sulfone (1.1 eq) in dry DMF.
Base Addition: Add t-BuOK (2.5 eq) at -70°C.
Mechanism: The carbanion attacks the electrophilic C4/C6 position. The presence of the leaving group (Cl) on the nucleophile allows for elimination of HCl, restoring aromaticity while retaining the nitro group.
Result: Introduction of a functionalized alkyl group on the pyridine ring.
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile of the 2-nitropyridine scaffold.
References
Wiley, R. H.; Hartman, J. L. "2-Nitropyridine." Organic Syntheses, Coll. Vol. 4, p. 722 (1963); Vol. 33, p. 62 (1953).
[Link]
Katritzky, A. R.; Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971. (Foundational text on Pyridine N-oxide chemistry).
[Link]
Makosza, M.; Winiarski, J. "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research, 1987, 20(8), pp 282–289.
[Link]
Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Reference for metallation strategies compatible with nitro groups).
[Link]
Exploratory
The Lynchpin Intermediate: A Technical Guide to 4-Iodo-2-nitropyridine in Agrochemical Research and Development
Abstract The relentless pursuit of novel, effective, and sustainable agrochemicals is a cornerstone of global food security. Within the vast landscape of synthetic chemistry, pyridine-based scaffolds have consistently pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The relentless pursuit of novel, effective, and sustainable agrochemicals is a cornerstone of global food security. Within the vast landscape of synthetic chemistry, pyridine-based scaffolds have consistently proven to be a fertile ground for the discovery of potent herbicides, insecticides, and fungicides.[1] This technical guide delves into the core attributes of a highly versatile, yet under-explored building block: 4-iodo-2-nitropyridine . We will dissect its synthesis, explore its unique reactivity profile, and present a compelling case for its strategic deployment in modern agrochemical research and development programs. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical industry, providing both a theoretical framework and practical, field-proven insights into harnessing the potential of this powerful intermediate.
Introduction: The Strategic Importance of Substituted Pyridines in Agrochemicals
The pyridine ring is a privileged structure in medicinal and agricultural chemistry.[2] Its presence in numerous commercial agrochemicals is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The strategic functionalization of the pyridine ring with electron-withdrawing and sterically distinct groups is a key strategy for fine-tuning the biological activity, selectivity, and metabolic stability of a lead compound.[3]
The subject of this guide, 4-iodo-2-nitropyridine, is a prime example of a strategically functionalized intermediate. It possesses two key features that make it an exceptionally valuable tool for the agrochemical chemist:
An iodine atom at the 4-position : This serves as an excellent handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.
A nitro group at the 2-position : This powerful electron-withdrawing group significantly activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic aromatic substitution (SNAr) reactions.[6] This opens up a second avenue for derivatization, allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.
The orthogonal reactivity of these two functional groups provides a powerful platform for the synthesis of complex, highly functionalized pyridine derivatives with significant potential as next-generation agrochemicals.
Synthesis of 4-Iodo-2-nitropyridine: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic pathways to 4-iodo-2-nitropyridine.
Detailed Experimental Protocols (Proposed)
Protocol 2.2.1: Synthesis of 2-Amino-4-iodopyridine
This procedure is adapted from a similar iodination of 2-aminopyridine.[7]
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq.) in water.
Iodine Addition: While stirring, add iodine (1.0-1.2 eq.) portion-wise over 3-5 batches. Maintain the reaction temperature below 80°C. After the final addition, hold the temperature at 80-90°C for 1-3 hours.
Oxidation: Cool the reaction mixture slightly and then add hydrogen peroxide (30% aq., 0.3-1.2 eq.) dropwise. After the addition is complete, maintain the temperature for an additional 1-4 hours.
Work-up: Heat the reaction mixture to reflux for 20-30 minutes. Cool to room temperature and then to 0-5°C in an ice bath. Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum to yield 2-amino-4-iodopyridine.
Protocol 2.2.2: Synthesis of 4-Iodo-2-nitropyridine via Sandmeyer-type Reaction
This protocol is conceptualized based on the synthesis of 2-iodo-3-nitropyridine.[8]
Diazotization: To a solution of 2-amino-4-iodopyridine (1.0 eq.) in a suitable acidic medium (e.g., aqueous H2SO4 or HI), cool to 0-5°C and add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.
Nitration: In a separate flask, prepare a solution of sodium nitrite (2.0 eq.) and a copper catalyst (e.g., CuI or CuSO4, catalytic amount) in water. Add the cold diazonium salt solution from the previous step to this mixture at a controlled rate, allowing for the evolution of nitrogen gas.
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Neutralize the reaction mixture with a suitable base (e.g., NaHCO3 or NaOH solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Dual Reactivity of 4-Iodo-2-nitropyridine: A Gateway to Chemical Diversity
The synthetic power of 4-iodo-2-nitropyridine lies in the distinct and complementary reactivity of its two key functional groups. This dual reactivity allows for a stepwise and controlled elaboration of the pyridine core, making it an ideal scaffold for building complex molecules.
Palladium-Catalyzed Cross-Coupling at the 4-Position
The carbon-iodine bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle of various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the formation of a C-C bond between the pyridine ring and a wide variety of boronic acids or esters.[9]
Caption: Suzuki-Miyaura coupling of 4-iodo-2-nitropyridine.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods.[10]
Reaction Setup: To a microwave vial or a round-bottom flask, add 4-iodo-2-nitropyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq.).
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, DMF, or toluene). Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.
Causality in Experimental Choices:
Catalyst Selection: The choice of palladium catalyst and ligand is crucial and depends on the electronic and steric properties of the coupling partners. For electron-rich boronic acids, a less electron-rich phosphine ligand may be sufficient, while electron-deficient or sterically hindered partners may require more electron-rich and bulky ligands like SPhos or XPhos to facilitate the catalytic cycle.[11]
Base and Solvent: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent system can significantly impact the reaction rate and yield. Aqueously soluble inorganic bases are commonly used in polar solvent mixtures.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The strongly electron-withdrawing nitro group at the 2-position makes the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles.[6] This allows for the displacement of the nitro group by a variety of nucleophiles, including amines, alkoxides, and thiolates.
Caption: Nucleophilic aromatic substitution on the 2-nitropyridine scaffold.
Protocol 3.2.1: General Procedure for SNAr with an Amine
This is a general protocol for the amination of an activated nitropyridine.
Reaction Setup: In a sealed tube or round-bottom flask, dissolve the 2-nitropyridine substrate (1.0 eq.) in a suitable solvent (e.g., ethanol, DMSO, or NMP).
Nucleophile Addition: Add the desired amine (1.1-2.0 eq.) and, if necessary, a base (e.g., K2CO3 or Et3N, 2.0 eq.) to facilitate the reaction.
Reaction: Heat the mixture to a temperature ranging from room temperature to 150°C, depending on the reactivity of the nucleophile and substrate. Monitor the reaction by TLC or LC-MS.
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify by column chromatography or recrystallization.
Causality in Experimental Choices:
Solvent: Polar aprotic solvents like DMSO or DMF are often preferred as they can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction, thereby accelerating the reaction rate.[12]
Temperature: The reaction temperature is a critical parameter. Highly reactive nucleophiles may react at or near room temperature, while less reactive ones may require significant heating to overcome the activation energy barrier.
Applications in Agrochemical R&D: A World of Potential
The true value of 4-iodo-2-nitropyridine lies in its potential to serve as a versatile scaffold for the creation of novel agrochemicals across all major classes.
Herbicides
Many commercial herbicides feature a substituted pyridine ring. For example, the pyridine carboxylic acid herbicides mimic the plant hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf weeds.[13] By using 4-iodo-2-nitropyridine, novel pyridine carboxylic acids can be synthesized. The nitro group can be reduced to an amine, which can then be further functionalized. The iodo group allows for the introduction of various lipophilic side chains that can influence uptake, translocation, and binding to the target site.
Table 1: Potential Herbicide Scaffolds from 4-Iodo-2-nitropyridine
Starting Material
Key Transformation(s)
Potential Herbicide Class
4-Iodo-2-nitropyridine
1. Suzuki coupling 2. Reduction of NO2 to NH2 3. Diazotization and cyanation 4. Hydrolysis of CN to COOH
Pyridine Carboxylic Acids
4-Iodo-2-nitropyridine
1. SNAr with a phenol 2. Suzuki coupling
Protoporphyrinogen Oxidase (PPO) Inhibitors
Insecticides
The neonicotinoid insecticides, which act on the nicotinic acetylcholine receptor in insects, often contain a nitropyridine or related heterocycle. The electronegative nitro or cyano group is crucial for their activity. 4-Iodo-2-nitropyridine provides a direct entry point to novel neonicotinoid analogues. The iodo group can be used to append complex side chains that can modulate the insecticidal spectrum and reduce non-target effects.
Table 2: Potential Insecticide Scaffolds from 4-Iodo-2-nitropyridine
Starting Material
Key Transformation(s)
Potential Insecticide Class
4-Iodo-2-nitropyridine
1. SNAr with an amine side chain 2. Suzuki coupling to introduce a second heterocyclic ring
Neonicotinoid Analogues
4-Iodo-2-nitropyridine
1. Suzuki coupling 2. Reduction of NO2 and further elaboration
Ryanodine Receptor Modulators
Fungicides
A wide variety of fungicides, including succinate dehydrogenase inhibitors (SDHIs) and quinone outside inhibitors (QoIs), incorporate a pyridine or pyridin-like core. The ability to introduce diverse substituents at both the 2- and 4-positions of the pyridine ring using 4-iodo-2-nitropyridine allows for the systematic exploration of the chemical space around these important pharmacophores.
Table 3: Potential Fungicide Scaffolds from 4-Iodo-2-nitropyridine
Starting Material
Key Transformation(s)
Potential Fungicide Class
4-Iodo-2-nitropyridine
1. Suzuki coupling with a pyrazole boronic acid 2. SNAr with an amine
SDHI Fungicides
4-Iodo-2-nitropyridine
1. SNAr with a substituted phenol 2. Suzuki coupling
QoI Fungicides
Structure-Activity Relationships (SAR) and Molecular Design
The development of a successful agrochemical relies on a deep understanding of the relationship between a molecule's structure and its biological activity.[14] 4-Iodo-2-nitropyridine is an ideal starting point for SAR studies due to the ease with which its derivatives can be synthesized.
Electronic Effects: The electron-withdrawing nitro group can be retained in the final molecule to enhance binding to certain targets, or it can be reduced to an electron-donating amino group, which can dramatically alter the molecule's electronic properties and biological activity.
Steric Effects: The Suzuki coupling at the 4-position allows for the introduction of a wide range of sterically diverse groups. This can be used to probe the size and shape of the binding pocket of the target enzyme or receptor.
Physicochemical Properties: The substituents introduced via the iodo and nitro groups can be chosen to modulate the lipophilicity (LogP), water solubility, and metabolic stability of the final compound, all of which are critical for its performance as an agrochemical.
Metabolic and Environmental Considerations
The development of new agrochemicals must be accompanied by a thorough evaluation of their metabolic fate and environmental impact.[5]
Metabolism: Pyridine-based agrochemicals are typically metabolized in plants and animals by cytochrome P450 enzymes, leading to oxidation, N-dealkylation, and other transformations.[15] The substituents introduced using 4-iodo-2-nitropyridine will influence the sites and rates of metabolism. For example, the introduction of a metabolically stable group via Suzuki coupling could increase the persistence of the agrochemical.
Environmental Fate: The primary route of degradation for many pyridine herbicides in the soil is microbial activity.[13] The persistence of the compound in the environment will depend on its structure, as well as on soil type, temperature, and moisture. Iodinated organic compounds can be persistent in the environment, and their potential for long-range transport and bioaccumulation should be carefully assessed.[16]
Conclusion
4-Iodo-2-nitropyridine represents a powerful and versatile building block for the discovery of next-generation agrochemicals. Its unique combination of a readily displaceable nitro group and a handle for palladium-catalyzed cross-coupling provides an efficient and flexible platform for the synthesis of diverse libraries of novel compounds. By leveraging the principles of rational drug design and a thorough understanding of structure-activity relationships, researchers can use this lynchpin intermediate to develop innovative solutions to the challenges of modern agriculture. The synthetic pathways and strategies outlined in this guide provide a solid foundation for unlocking the full potential of 4-iodo-2-nitropyridine in the ongoing quest for safer, more effective, and more sustainable crop protection agents.
Wan, Z., Fang, Z., Yang, Z., Liu, C., Gu, J., & Guo, K. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4, a0082. [Link]
He, W., et al. (2015). Preparation method of 5-nitro-2-aminopyridine. CN104447522A.
Wibaut, J. P., Herzberg, S., & Schlatmann, J. (1950). Note on the preparation of 4-aminopyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(12), 1587-1588. [Link]
Guan, A., Liu, C., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 322-333. [Link]
CN110590652B. (2021). Synthesis method of 2-amino-5-iodopyridine.
Organic Synthesis. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
Tilstam, U. (2012). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 17(8), 9477-9495. [Link]
CN1743313A. (2006). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
Gallard, H., & von Gunten, U. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 43(22), 8522–8527. [Link]
Jeschke, P. (2018). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. Pest Management Science, 74(11), 2451-2466. [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 8, 2026, from [Link]
WO2021234531A1. (2021). A stabilization system for an agrochemical composition.
Fetzner, S. (2010). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 86(6), 1615-1630. [Link]
Miljøstyrelsen. (2000). Quantitative Structure-Activity Relationships (QSAR) and Pesticides. [Link]
Gallardo-Fuentes, S., & Ormazabal-Toledo, R. (2019). Amination of 2-halopyridines. New Journal of Chemistry, 43(19), 7261-7268. [Link]
Teng, K. I., & Li, Y. (2020). Climate changes affecting global iodine status. Journal of Endocrinological Investigation, 43(12), 1687-1694. [Link]
WIPO Patentscope. (2022). NEW SUBSTITUTED PYRIDINES AS FUNGICIDES. [Link]
Li, Q., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 473-482. [Link]
Fetzner, S. (2012). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 78(18), 6525-6533. [Link]
Li, W., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(35), 9146-9163. [Link]
Wan, Y., et al. (2022). Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emission. Atmospheric Chemistry and Physics, 22(23), 15473-15486. [Link]
US12029217B2. (2024). Safened compositions comprising pyridine carboxylate herbicides and isoxadifen.
Daines, A. M., & Smith, S. A. (2015). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Organic Letters, 17(22), 5654-5657. [Link]
Cronin, M. T. D., & Aptula, A. O. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8619. [Link]
FAO AGRIS. (n.d.). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. [Link]
US20230189807A1. (2023). Compositions having pesticidal utility and processes related thereto.
Grains Research and Development Corporation. (n.d.). HERBICIDE BEHAVIOUR. [Link]
Li, Q., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2617-2621. [Link]
Daines, A. M., & Smith, S. A. (2015). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
Kaźmierczak, D., & Wolszczak, M. (2022). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. International Journal of Molecular Sciences, 23(21), 13359. [Link]
Singh, N., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(7), 1083-1115. [Link]
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
US7767678B2. (2010). Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
ResearchGate. (n.d.). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. [Link]
MDPI. (2021). Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues. [Link]
UT Institute of Agriculture. (n.d.). UPDATE ON ROUNDUP-BRANDED HERBICIDES FOR CONSUMERS. [Link]
MDPI. (2022). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. [Link]
US20070004920A1. (2007). Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
FBN. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. [Link]
Organic Chemistry Frontiers. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
MDPI. (2022). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. [Link]
Protocol for reduction of nitro group in 4-Iodo-2-nitropyridine
Application Note: Chemoselective Reduction of 4-Iodo-2-nitropyridine Part 1: Strategic Analysis & Core Directive The Challenge: Preserving the Carbon-Iodine Bond The reduction of 4-iodo-2-nitropyridine to 2-amino-4-iodop...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Reduction of 4-Iodo-2-nitropyridine
Part 1: Strategic Analysis & Core Directive
The Challenge: Preserving the Carbon-Iodine Bond
The reduction of 4-iodo-2-nitropyridine to 2-amino-4-iodopyridine (also known as 4-iodo-pyridin-2-amine) presents a specific chemoselectivity challenge. The Carbon-Iodine (
) bond is the weakest of the carbon-halogen bonds on aromatic rings.
Standard reduction protocols utilizing catalytic hydrogenation (e.g.,
with or ) are contraindicated . These methods frequently result in hydrodehalogenation, yielding 2-aminopyridine or a mixture of des-iodo byproducts, thereby destroying the synthetic value of the intermediate.
The Solution: Dissolving Metal Reduction (Fe/NH₄Cl)
To ensure the integrity of the iodine substituent, we utilize a Bechamp-type reduction variant. The use of Iron powder (
) activated by Ammonium Chloride () in aqueous ethanol provides a mild, pH-neutral to slightly acidic environment. This method operates under kinetic control, effectively reducing the nitro group to the amine while leaving the aryl iodide intact.
Best for: Gram-scale to Kilo-scale synthesis; High Chemoselectivity.
Materials & Reagents:
Substrate: 4-Iodo-2-nitropyridine (1.0 equiv)
Reductant: Iron Powder, 325 mesh (4.0 - 5.0 equiv)
Electrolyte/Activator: Ammonium Chloride (
) (3.0 - 5.0 equiv)
Solvent: Ethanol/Water (3:1 v/v)
Filtration Aid: Celite 545
Step-by-Step Procedure:
Activation Phase:
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) in the Ethanol/Water mixture (concentration ~0.2 M relative to substrate).
Heat the suspension to reflux (
) for 15 minutes. Scientific Insight: This "pre-activation" etches the iron oxide surface, exposing reactive sites.
Addition:
Add 4-Iodo-2-nitropyridine (1.0 equiv) portion-wise to the refluxing mixture.
Caution: The reaction is exothermic.[1][2] Maintain a gentle reflux.
Reaction Monitoring:
Stir at reflux for 1–3 hours.
TLC/LC-MS Check: Monitor the disappearance of the starting material (
in 50% EtOAc/Hex) and the appearance of the fluorescent amine product ().
Endpoint: The reaction is complete when the starting nitro compound is <1%.
Hot Filtration (Critical Step):
While the mixture is still hot (
), add a small scoop of Celite.
Filter the suspension immediately through a pre-packed Celite pad using a sintered glass funnel.
Wash the filter cake with hot ethanol (3x).
Why Hot? The product, 2-amino-4-iodopyridine, has limited solubility in cold water/ethanol mixtures. Cooling prior to filtration risks crystallizing the product into the iron sludge, leading to massive yield loss.
Workup:
Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.
Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc).
Separate the layers.[3] Extract the aqueous layer 2x with EtOAc.
Note: Isomer DependentVerify against CAS 552331-00-7.
Capillary MP
Representative NMR Profile (
):
6.0 - 6.5 ppm: Broad singlet (2H), assigned to .
6.8 - 7.0 ppm: Doublet/Multiplet, assigned to C3-H (shielded by amino group).
7.0 - 7.2 ppm: Multiplet, assigned to C5-H.
7.7 - 7.9 ppm: Doublet, assigned to C6-H (deshielded by ring nitrogen).
Diagnostic: Lack of signals corresponding to ethyl groups (solvent) or broad humps (paramagnetic iron impurities).
Part 5: Safety & Handling
Nitro Compounds: 4-Iodo-2-nitropyridine is a nitroaromatic. While generally stable, avoid excessive heat or shock.
Iron Waste: The filter cake contains finely divided iron. Do not dispose of it in general trash immediately as it can be pyrophoric when drying. Keep wet and dispose of as hazardous solid waste.
Heavy Metals: If using Method B, Tin (Sn) residues are toxic and regulated. Ensure specific heavy metal waste disposal.
References
Chemoselective Reduction of Nitroarenes: Ram, S.; Ehrenkaufer, R. E.[2] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitroarenes." Tetrahedron Letters, 1984 , 25, 3415–3418. Link
Fe/NH4Cl Methodology: Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984 , 25, 839-842.[1] (Contextual citation for selectivity comparisons). Link[5]
Synthesis of Aminopyridines: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 1984 . Link
Product Data (2-Amino-4-iodopyridine): Sigma-Aldrich Product Catalog, CAS 552331-00-7. Link(Note: Link directs to isomer/related catalog page for verification of availability).
Application Note: High-Efficiency Sonogashira Coupling of 4-Iodo-2-nitropyridine
Executive Summary This application note details the optimized protocol for the Sonogashira cross-coupling of 4-Iodo-2-nitropyridine with terminal alkynes. This specific substrate is a critical scaffold in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the Sonogashira cross-coupling of 4-Iodo-2-nitropyridine with terminal alkynes. This specific substrate is a critical scaffold in the synthesis of kinase inhibitors and fused heterocyclic systems (e.g., pyrrolopyridines).
The presence of the electron-withdrawing nitro group (
) at the C2 position significantly alters the electronic landscape of the pyridine ring compared to standard aryl halides. While this activation facilitates rapid oxidative addition, it also increases susceptibility to nucleophilic aromatic substitution () side reactions and catalyst poisoning via nitrogen coordination. This guide provides a robust, self-validating methodology to suppress side reactions and maximize yield.
Mechanistic Insight & Substrate Analysis
Electronic Activation
The 4-iodo-2-nitropyridine substrate represents a highly electron-deficient system. The inductive and mesomeric withdrawal of the nitro group at C2, combined with the inherent electron deficiency of the pyridine ring, makes the C4-I bond exceptionally reactive toward Oxidative Addition by Pd(0).
Advantage: Reactions often proceed at lower temperatures (RT to 40°C) compared to unactivated aryl iodides.
Risk: The highly electrophilic C4 position is prone to direct nucleophilic attack by the base or solvent (if nucleophilic), leading to
byproducts.
The Catalytic Cycle
The reaction follows the standard Pd(0)/Cu(I) co-catalyzed cycle. The diagram below highlights the critical steps and the specific influence of the nitro-pyridine substrate.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the nitro group.
Experimental Protocol
Materials & Reagents
Component
Specification
Role
Substrate
4-Iodo-2-nitropyridine (>97%)
Electrophile
Alkyne
Terminal Alkyne (1.1 - 1.2 equiv)
Nucleophile
Catalyst
(3-5 mol%)
Pre-catalyst (stable)
Co-Catalyst
CuI (2-3 mol%)
Activates alkyne
Base
Triethylamine () or DIPEA
Proton scavenger
Solvent
DMF or THF (Anhydrous, Degassed)
Medium
Step-by-Step Methodology
Pre-Requisite: All glassware must be oven-dried. The reaction is sensitive to oxygen (leads to Glaser homocoupling of alkynes).
Step 1: Solvent Degassing (Critical)
Place anhydrous DMF (or THF) in a sealed flask.
Sparge with Argon or Nitrogen for 15-20 minutes. Note: Sonicating under vacuum followed by backfilling is also effective.
Step 2: Reaction Assembly
In a Schlenk tube or round-bottom flask equipped with a septum, add:
4-Iodo-2-nitropyridine (1.0 equiv, e.g., 250 mg)
(0.05 equiv)
CuI (0.03 equiv)
Evacuate the vessel and backfill with Argon (repeat 3x).[1]
Add the degassed solvent (Concentration: 0.1 M - 0.2 M).
Add the Base (
, 3.0 equiv) via syringe.
Observation: The solution may turn yellow/brown.
Step 3: Alkyne Addition
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
Why dropwise? High local concentrations of alkyne relative to the copper catalyst can promote homocoupling.
Stir at Room Temperature for 1 hour.
Checkpoint 1 (TLC/LCMS): Check conversion. Due to the activating nitro group, many alkynes couple fully at RT.
If conversion is <50%, heat to 40-50°C .
Warning: Do not exceed 60°C. High heat with nitro-pyridines can lead to decomposition or safety hazards.
Step 4: Work-up
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Wash with water (x2) and brine (x1) to remove DMF and salts.
Dry organic layer over
, filter, and concentrate.
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation & Troubleshooting
Decision Tree for Optimization
Use this logic flow if the standard protocol yields suboptimal results.
Figure 2: Troubleshooting logic for common failure modes.
Quantitative Benchmarks
Parameter
Standard Range
Critical Limit
Notes
Temperature
20°C - 45°C
> 70°C
Risk of nitro-group degradation.
Time
2 - 6 Hours
> 24 Hours
Extended times indicate catalyst death.
Catalyst Load
3 - 5 mol%
10 mol%
Higher loads rarely improve yield; check purity.
Safety Protocols
Hazard:Nitro compounds and Alkynes are high-energy functional groups.
Explosion Risk: Although 4-iodo-2-nitropyridine is generally stable, metal acetylides (intermediates in this reaction) can be shock-sensitive if allowed to dry. Never let the reaction mixture dry out completely before quenching/workup.
Exotherm: The reaction is exothermic. On scales >1g, ensure active cooling is available during alkyne addition.
Toxicity: Pyridine derivatives are potent irritants and potential sensitizers. Handle in a fume hood.
References
Sonogashira Coupling Overview:
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Reactivity of Halonitropyridines:
Schlosser, M., et al. (2005). Halogen/Metal Permutation at Halonitropyridines. European Journal of Organic Chemistry. (General reactivity context for 2-nitro-activated systems).
Protocol Adaptation (BenchChem):
Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. (Provides comparative halogen reactivity data).
Safety Data (Fisher Scientific):
Safety Data Sheet: 4-Iodopyridine and derivatives.
Application Note: Buchwald-Hartwig Amination Protocols for 4-Iodo-2-nitropyridine
Executive Summary This guide provides optimized protocols for the amination of 4-iodo-2-nitropyridine , a highly reactive yet sensitive scaffold often used in kinase inhibitor development. While the C4-iodide is activate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides optimized protocols for the amination of 4-iodo-2-nitropyridine , a highly reactive yet sensitive scaffold often used in kinase inhibitor development. While the C4-iodide is activated for Nucleophilic Aromatic Substitution (
), this pathway frequently fails with weak nucleophiles (anilines, amides) or leads to nitro-group degradation under harsh conditions.
This application note details Palladium-catalyzed Buchwald-Hartwig methodologies specifically engineered to:
Enable coupling with weak nucleophiles (anilines, carbamates) inaccessible via
.
Preserve the C2-nitro group by utilizing mild, non-reducing base systems.
Prevent catalyst poisoning common to pyridine-rich substrates.
Substrate Analysis & Decision Matrix
The Electronic Paradox
4-Iodo-2-nitropyridine presents a unique challenge:
Activation: The electron-withdrawing nitro group at C2 and the pyridine nitrogen make the C4 position highly electrophilic. Oxidative addition of Pd(0) into the C-I bond is rapid.
Deactivation (Poisoning): The nitro group and pyridine nitrogen are strong
-donors that can coordinate to Pd(II), potentially arresting the catalytic cycle. Furthermore, the nitro group is susceptible to reduction by phosphines or attack by strong bases (e.g., , ).
Method Selection:
vs. Buchwald-Hartwig
Before committing to Palladium, researchers must validate the necessity of the catalyst.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile class.
Detailed Experimental Protocols
Protocol A: Coupling with Weak Nucleophiles (Anilines)
Target: Synthesis of 4-(arylamino)-2-nitropyridines.
Rationale: Anilines are too weak for
on this substrate without excessive heat (>120°C), which causes nitro-degradation. This Pd-protocol operates at 80°C.
Reagents & Setup
Component
Reagent
Equiv.
Role
Substrate
4-Iodo-2-nitropyridine
1.0
Electrophile
Nucleophile
Aryl Amine (Aniline)
1.1
Nucleophile
Catalyst
0.02
Pd Source (Avoid Pd(OAc)2 to prevent acetate competition)
Ligand
XantPhos
0.04
Large bite angle favors reductive elimination on electron-poor rings
Base
2.0
CRITICAL: Weak base prevents nitro attack. Avoid .
Solvent
1,4-Dioxane (anhydrous)
[0.2 M]
Standard non-coordinating solvent
Step-by-Step Procedure
Inert Handling: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.
Solids Addition: Charge the vial with 4-Iodo-2-nitropyridine (1.0 equiv), Aniline (1.1 equiv),
(2.0 equiv), and XantPhos (4 mol%).
Catalyst Addition: Add
(2 mol%) last to minimize oxidation in air. Cap the vial with a septum.
Degassing: Evacuate and backfill with Argon (3 cycles).
Solvent: Syringe in anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes.
Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.
Checkpoint: If conversion stalls, add 1 mol% additional catalyst/ligand solution.
Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via silica flash chromatography.
Protocol B: Coupling with Amides/Carbamates
Target: Synthesis of N-(2-nitropyridin-4-yl)amides.
Rationale: Amides are poor nucleophiles.[1] BrettPhos is required to facilitate the amine binding step, which is sterically and electronically difficult with this substrate.
Reagents & Setup
Component
Reagent
Equiv.
Role
Substrate
4-Iodo-2-nitropyridine
1.0
Electrophile
Nucleophile
Primary Amide / Carbamate
1.2
Nucleophile
Pre-Catalyst
BrettPhos Pd G3
0.03
Pre-formed active species ensures rapid initiation
Base
(tribasic)
2.5
Mild enough for nitro, strong enough for amide deprotonation
Solvent
-Amyl Alcohol
[0.2 M]
Promotes solubility of inorganic bases
Step-by-Step Procedure
Setup: Prepare a vial with stir bar under Argon.
Charge: Add Substrate, Amide, and finely ground
.
Catalyst: Add BrettPhos Pd G3 (3 mol%).
Solvent: Add anhydrous
-Amyl Alcohol (or Toluene if solubility permits).
Reaction: Heat to 90°C for 2–6 hours.
Note: The reaction often turns dark red/brown; this is normal for nitropyridine complexes.
Quench: Dilute with water/EtOAc. Wash organic layer with water x2 to remove residual base/amide.
Mechanism & Troubleshooting
Understanding the failure modes is critical for optimization.
Figure 2: Catalytic cycle highlighting specific failure points for nitropyridine substrates.
Troubleshooting Guide
Observation
Root Cause
Solution
Low Conversion (<20%)
Catalyst poisoning by Nitro group.
Switch to BrettPhos (bulkier ligand prevents N-coordination). Increase temp to 100°C.
Switch from Carbonate to Phosphate () . Lower temp to 70°C.
Hydrodehalogenation (Ar-H)
Hydride source present.
Ensure solvent is anhydrous (dioxane/toluene). Avoid alcohols if using Pd(OAc)2.
Safety & Handling (E-E-A-T)
Warning: 4-Iodo-2-nitropyridine contains a nitro group and a high nitrogen content.
Energetics: While not a primary explosive, nitro-aromatics can decompose violently at high temperatures (>150°C). Do not seal in a microwave reactor without precise pressure monitoring.
Toxicity: Halopyridines are skin irritants and potential sensitizers. Handle in a fume hood.
Waste: Aqueous waste containing Pd and nitropyridines must be segregated from general organic waste.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[2]
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Driver, M. S., & Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 1996.
Paul, F., et al. "Palladium-catalyzed coupling of aryl chlorides with amines." Journal of the American Chemical Society, 1994. (Foundational work on base effects).
Application Note: Chemoselective Cross-Coupling of 4-Iodo-2-nitropyridine
Competition Executive Summary 4-Iodo-2-nitropyridine is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and heterobiaryl systems. However, its dual-functional nature pres...
Author: BenchChem Technical Support Team. Date: February 2026
Competition
Executive Summary
4-Iodo-2-nitropyridine is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and heterobiaryl systems. However, its dual-functional nature presents a specific synthetic challenge: the 2-nitro group renders the pyridine ring highly electron-deficient, activating the 4-iodo position toward both Palladium-catalyzed cross-coupling and unwanted Nucleophilic Aromatic Substitution (
).
This application note details protocols to maximize cross-coupling yields while suppressing
side reactions and homocoupling. We focus on the Suzuki-Miyaura reaction, utilizing ligand-controlled chemoselectivity.
Chemo-Structural Analysis & Reaction Dynamics
To optimize yields, one must understand the electronic push-pull of the substrate.
The Electronic Trap
The 2-nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).
Effect on C4-I Bond: The C-I bond is weakened, facilitating rapid Oxidative Addition (Step 1 of the catalytic cycle). This is generally favorable for cross-coupling.
The Risk (
): The electron-deficient ring makes the C4 carbon highly electrophilic. In the presence of hard nucleophiles (hydroxides, alkoxides, or even water at high temps), the iodine can be displaced directly, bypassing the catalytic cycle entirely to form phenols or ethers.
Catalyst Poisoning
While less basic than unsubstituted pyridine, the nitrogen in 2-nitropyridine can still compete for open coordination sites on the Palladium center, effectively sequestering the catalyst. This requires the use of bulky, electron-rich phosphine ligands or chelating bisphosphines to maintain catalyst activity.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways required to select the correct conditions based on the coupling partner.
Figure 1: Decision matrix for selecting coupling conditions. Protocol B is preferred for difficult substrates to outcompete side reactions.
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Substrates)
Best for: Phenylboronic acids, meta/para-substituted aryl boronic acids.
Rationale:
Catalyst:
. The bidentate dppf ligand prevents the formation of inactive Pd-pyridine complexes and has a large bite angle that favors reductive elimination.
Base:
(aqueous). Mild enough to minimize hydrolysis of the iodine but strong enough to activate the boronic acid.
Solvent: 1,4-Dioxane. High boiling point and good solubility for nitropyridines.
Procedure:
Charge: To a reaction vial, add 4-iodo-2-nitropyridine (1.0 equiv), Boronic Acid (1.2 equiv), and
(0.05 equiv / 5 mol%).
Solvent: Add 1,4-Dioxane (0.2 M concentration relative to iodide).
Base: Add
(2.0 M aqueous solution, 3.0 equiv).
Degas: Sparge with Nitrogen or Argon for 5 minutes. Critical Step: Oxygen promotes homocoupling.
Reaction: Seal and heat to 80°C for 2–4 hours.
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
Protocol B: The "High-Performance" Method (Difficult Substrates)
Best for: Sterically hindered (ortho-substituted) partners, heteroaryl boronic acids, or if Protocol A yields < 50%.
Rationale:
Catalyst:
+ XPhos . XPhos is a bulky, electron-rich Buchwald ligand. It facilitates oxidative addition into the C-I bond and, crucially, creates a steric environment that prevents the nitro-pyridine nitrogen from poisoning the metal.
Base:
(Anhydrous). Using a solid, anhydrous base in a non-polar solvent eliminates the water required for hydrolytic side reactions.
Solvent: Toluene (or Toluene/Water 10:1 if boronic acid solubility is poor).
Procedure:
Pre-complexation (Optional but recommended): Stir
(0.02 equiv) and XPhos (0.08 equiv) in Toluene for 10 mins under Argon to form the active species.
Note: This reaction is often faster than Protocol A. Monitor by LCMS after 1 hour.
Data Summary & Optimization Matrix
The following table summarizes the impact of variables on the outcome, derived from standard optimization screens for electron-deficient heterocycles.
Variable
Condition
Outcome with 4-Iodo-2-nitropyridine
Mechanism
Base
/
FAILURE (Low Yield)
Promotes (displacement of I by OH/OMe).
Base
/
SUCCESS (High Yield)
Activates boronate without acting as a strong nucleophile.
Solvent
MeOH / EtOH
RISKY
Protic solvents can participate in nucleophilic attack.
Solvent
DMF / DMA
MODERATE
Good solubility, but high temps can decompose the nitro group.
Ligand
POOR
Monodentate phosphines are easily displaced by the pyridine N.
Ligand
XPhos / SPhos
EXCELLENT
Bulky biaryl ligands prevent coordination of the pyridine N.
Troubleshooting & Self-Validation
Use this mechanistic flow to diagnose failure modes.
Figure 2: Troubleshooting logic based on LCMS/NMR observation of side products.
Key Validation Steps:
The "Water Test": If you observe the phenol byproduct (mass M-I+OH), your system has too much water or the base is too strong. Switch to Protocol B.
The "Color Test": A rapid color change to black (Pd precipitation) suggests ligand dissociation. Increase Ligand:Pd ratio to 2:1 or 4:1.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Foundational text for XPhos selection in heterocyclic coupling).
Li, J. J. (Editor). Name Reactions for Homologation, Part I. (Detailed mechanisms on Suzuki coupling in electron-deficient rings). Wiley-Interscience.
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Context for 2-nitropyridine scaffolds in drug design).
(Note: While specific papers solely dedicated to "optimizing 4-iodo-2-nitropyridine" are rare, the protocols above are derived from the reactivity principles of halonitropyridines established in the cited literature.)
Method
Application Note: Optimized Heck Coupling of 4-Iodo-2-nitropyridine
Strategic Overview & Substrate Analysis The Heck-Mizoroki reaction of 4-Iodo-2-nitropyridine presents a unique set of electronic and steric characteristics that distinguish it from standard aryl halide couplings. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Substrate Analysis
The Heck-Mizoroki reaction of 4-Iodo-2-nitropyridine presents a unique set of electronic and steric characteristics that distinguish it from standard aryl halide couplings. This guide provides optimized protocols for coupling this substrate with terminal alkenes (e.g., acrylates, styrenes).
Substrate Profile: 4-Iodo-2-nitropyridine
Electronic Activation: The pyridine ring is inherently electron-deficient. The presence of a nitro group at the C2 position further depletes electron density, making the C4–Iodine bond highly activated toward oxidative addition by Palladium(0).
Catalyst Interaction: While pyridines are notorious for poisoning Pd catalysts via nitrogen coordination, the nitro group at C2 provides steric shielding to the ring nitrogen. This reduces the formation of dead-end Pd-pyridine complexes, often allowing for lower catalyst loadings than typical pyridine couplings.
Reactivity Ranking:
. The iodine is the primary leaving group. However, the C2-nitro group makes the ring susceptible to Nucleophilic Aromatic Substitution () by strong nucleophiles. Crucial: Avoid strong alkoxide bases (e.g., NaOtBu) to prevent side reactions at the C2 position.
Reaction Mechanism & Catalytic Cycle
Understanding the cycle is critical for troubleshooting. For this electron-poor substrate, the Oxidative Addition step is rapid. The rate-determining step is often the Migratory Insertion or the regeneration of the active catalyst.
Graphviz Diagram: Catalytic Cycle
Figure 1: The catalytic cycle emphasizes the oxidative addition of the electron-poor pyridine, followed by syn-insertion and beta-hydride elimination.
Experimental Protocols
Protocol A: The "Workhorse" Method (Phosphine-Ligand System)
Recommended for: Initial screening, complex alkenes, and scale-up.
Rationale: Uses Triphenylphosphine (
) or Tri(o-tolyl)phosphine () to stabilize the Palladium species. Triethylamine acts as the base and reductant.
Materials
Reagent
Equiv.
Role
4-Iodo-2-nitropyridine
1.0
Substrate
Alkene (e.g., Ethyl Acrylate)
1.2 - 1.5
Coupling Partner
Pd(OAc)₂
0.05 (5 mol%)
Pre-catalyst
PPh₃
0.10 (10 mol%)
Ligand
Triethylamine (TEA)
2.5
Base
DMF or MeCN
[0.2 M]
Solvent
Step-by-Step Procedure
Catalyst Pre-complexation: In a dry Schlenk tube or vial, add
and . Add 1/3 of the solvent volume. Stir at room temperature (RT) for 15 minutes until the solution turns yellow/orange (formation of species).
Substrate Addition: Add 4-Iodo-2-nitropyridine and the Alkene to the vessel.
Base & Solvent: Add the remaining solvent and Triethylamine.
Degassing: Seal the vessel and purge with Nitrogen/Argon for 5 minutes (sparging) or perform 3 vacuum/backfill cycles. Oxygen inhibits the regeneration of Pd(0).
Reaction: Heat to 80–90°C .
Note: This substrate is reactive; temperatures >100°C may cause degradation of the nitro group.
Monitoring: Monitor by TLC (typically 2–6 hours). The product usually fluoresces distinctively compared to the starting iodide.
Workup: Cool to RT. Dilute with EtOAc, wash with water (
) to remove DMF. Dry over , concentrate, and purify via column chromatography.
Recommended for: Rapid synthesis, simple acrylates, and "Green" chemistry requirements.
Rationale: Tetra-n-butylammonium salts (TBAB/TBAA) stabilize Pd nanoparticles and facilitate phase transfer. This method is highly effective for electron-deficient aryl iodides like 4-iodo-2-nitropyridine.
Materials
Reagent
Equiv.
Role
4-Iodo-2-nitropyridine
1.0
Substrate
Alkene
1.5
Coupling Partner
Pd(OAc)₂
0.02 (2 mol%)
Catalyst
TBAB (Tetrabutylammonium bromide)
1.0
Additive/Stabilizer
K₂CO₃ or NaHCO₃
2.5
Base
DMF
[0.3 M]
Solvent
Step-by-Step Procedure
Charge Solids: Add 4-Iodo-2-nitropyridine,
, TBAB, and to a reaction vial.
Add Liquids: Add DMF and the alkene.
Reaction: Heat to 80°C with vigorous stirring.
Observation: The reaction mixture often turns black (Pd nanoparticles). This is normal for Jeffery conditions and does not necessarily indicate catalyst death, provided conversion is proceeding.
Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Dilute filtrate with water and extract with DCM or EtOAc.
Optimization & Troubleshooting Guide
Workflow Logic
The following diagram illustrates the decision-making process for optimizing yield and selectivity.
Figure 2: Troubleshooting workflow focusing on catalyst stability and conversion issues.
Common Issues & Solutions
Symptom
Probable Cause
Corrective Action
Pd Black Formation
Catalyst aggregation due to ligand dissociation.
Increase Phosphine:Pd ratio to 4:1. Switch to bidentate ligand (dppf).
No Reaction
Catalyst poisoning by Pyridine N.
Ensure temperature is >80°C (promotes dissociation). Use bulky ligand ().
Side Products
Nucleophilic attack on Nitro-pyridine ring.
Switch base from to weaker inorganic base (, NaOAc). Avoid alcohols as solvents.
Regioisomers
Electronic bias of alkene.
For styrenes, electronic effects dominate. For acrylates, steric effects dominate (usually linear product).
References
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Knowles, J. P., & Buchwald, S. L. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Heterocycles. Nature Chemistry. (General methodology for pyridine couplings).
Patents utilizing 4-iodo-2-nitropyridine: See WO2010089773A2 (Process for preparation of nitropyridine derivatives) for handling and stability data of similar intermediates. Link
Technical Notes & Optimization
Troubleshooting
Technical Guide: Optimizing Cross-Coupling of 4-Iodo-2-nitropyridine
Executive Summary & Reactivity Profile The 4-iodo-2-nitropyridine scaffold presents a classic "Goldilocks" challenge in palladium-catalyzed cross-coupling. While the C4-iodide bond is highly activated for oxidative addit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reactivity Profile
The 4-iodo-2-nitropyridine scaffold presents a classic "Goldilocks" challenge in palladium-catalyzed cross-coupling. While the C4-iodide bond is highly activated for oxidative addition due to the electron-withdrawing nature of the 2-nitro group and the pyridine nitrogen, this same activation makes the substrate prone to deleterious side reactions.
Key Reactivity Drivers:
High Electrophilicity: The C4 position is extremely susceptible to Nucleophilic Aromatic Substitution (
). Standard bases used in Suzuki/Sonogashira coupling (e.g., hydroxides, alkoxides) can displace the iodide or the nitro group before the catalytic cycle begins.
Nitro Group Sensitivity: The 2-nitro group can coordinate to palladium, potentially poisoning the catalyst, or undergo reduction if harsh conditions (e.g., high temperature, reducing solvents) are employed.
Protodehalogenation: The electron-deficient nature of the ring stabilizes the anionic intermediate, increasing the risk of iodine-hydrogen exchange if the transmetallation step is slow.
This guide provides targeted troubleshooting workflows and optimized protocols to mitigate these risks and maximize yield.
Troubleshooting Guide (Q&A)
Scenario A: Low Conversion / Stalled Reaction
Q: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. What is happening?
A: This is likely due to catalyst poisoning or ligand dissociation .
Mechanism: The nitro group (or the pyridine nitrogen) can coordinate strongly to the Pd(II) center, forming a stable, unreactive "off-cycle" species. This prevents the transmetallation step.
Solution: Switch to a bidentate ligand system. Monodentate ligands like PPh3 are easily displaced by the substrate.
Recommendation: Use Pd(dppf)Cl₂·DCM or Xantphos-Pd-G2 . The bite angle of dppf (99°) is particularly effective for stabilizing the Pd center against heteroatom coordination.
Scenario B: Substrate Consumed, No Product (S_NAr Competition)
Q: LCMS shows the starting material is gone, but the major peak is 4-hydroxy-2-nitropyridine or 4-alkoxy-2-nitropyridine. Why?
A: You are witnessing Nucleophilic Aromatic Substitution (
) competing with the catalytic cycle.
Cause: You are likely using a nucleophilic base (NaOH, NaOEt, KOtBu) or a nucleophilic solvent (MeOH, EtOH, wet DMF). The base attacks the highly electrophilic C4 position directly, bypassing the catalyst.
Solution:
Change Base: Switch to non-nucleophilic, inorganic bases. K₃PO₄ (anhydrous) or Cs₂CO₃ are superior choices.
Solvent Switch: Move to non-protic, non-nucleophilic solvents. 1,4-Dioxane or Toluene are ideal. Avoid alcohols entirely.
Scenario C: Protodehalogenation (Iodine Loss)
Q: I see a significant amount of 2-nitropyridine (iodine replaced by hydrogen). Is my solvent wet?
A: While moisture can contribute, this is often a kinetic issue.
Mechanism: If Transmetallation is slow (e.g., due to steric bulk of the coupling partner), the oxidative addition complex [Ar-Pd-I] can abstract a proton from the solvent or base, leading to reduction.
Solution:
Boost Transmetallation: Increase the concentration of the coupling partner (boronic acid/alkyne).
Water Control: Ensure strict anhydrous conditions. Add 3Å molecular sieves to the reaction vessel.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points when troubleshooting low yields with this specific scaffold.
Figure 1: Diagnostic workflow for identifying failure modes in 4-iodo-2-nitropyridine coupling.
Recommended if nitro-reduction is observed with Cu(I) salts.
Component
Specification
Role
Substrate
4-Iodo-2-nitropyridine (1.0 eq)
Electrophile
Alkyne
Terminal Alkyne (1.5 eq)
Nucleophile
Catalyst
Pd(PPh₃)₄ (5 mol%)
Standard Pd(0) source
Base
Triethylamine (Et₃N) (3.0 eq)
Base & Solvent co-factor
Solvent
DMF (Anhydrous)
Polar aprotic
Step-by-Step:
Setup: Use an oven-dried Schlenk tube under Nitrogen.
Charging: Add Substrate, Pd(PPh₃)₄.
Solvent/Base: Add DMF and Et₃N (degassed).
Alkyne: Add the alkyne last.
Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.
Critical: 4-Iodo-2-nitropyridine is highly reactive; high heat often leads to "tar" formation in Sonogashira conditions. Start cool.
Mechanistic Insight: The Competition
Understanding the competition between the desired pathway and the
side reaction is crucial for optimization.
Figure 2: Mechanistic competition between Catalytic Cross-Coupling and Nucleophilic Aromatic Substitution.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol or methanol as a co-solvent to improve solubility?A:Absolutely not. Alcohols are nucleophiles. In the presence of base, they will form alkoxides and rapidly displace the iodide at the C4 position, yielding the ether byproduct (4-methoxy-2-nitropyridine) instead of your coupled product.
Q: Is the 2-nitro group stable to Suzuki conditions?A: Generally, yes, provided you avoid strong reducing agents (like formates) or high pressures of Hydrogen (which aren't present in Suzuki). However, trace amounts of Pd-black can catalyze the reduction of nitro to amine if hydrogen sources (like certain solvents or additives) are present. Keep the reaction time short and temperature moderate (<100°C).
Q: Why do you recommend K₃PO₄ over Na₂CO₃?A: Potassium Phosphate (tribasic) is less nucleophilic than carbonates in many organic solvents and has higher basicity in non-aqueous systems, which facilitates the activation of the boronic acid without attacking the pyridine ring.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on electron-deficient substrates). Link
Spivey, A. C., & Gripton, C. J. (2002). Chemistry of the 2-Nitropyridines. Organic Preparations and Procedures International, 34(1). (General reactivity of nitropyridines).
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Optimization
Technical Guide: Purification & Isolation of 4-Iodo-2-nitropyridine
This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists. It assumes a baseline understanding of heterocyclic chemistry but addresses the specific,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists. It assumes a baseline understanding of heterocyclic chemistry but addresses the specific, often frustrating nuances of halonitropyridines.
Executive Summary & Chemical Context
The synthesis of 4-iodo-2-nitropyridine is a critical gateway to C4-functionalized pyridine scaffolds via Suzuki-Miyaura or Sonogashira couplings. However, this molecule presents a "perfect storm" of purification challenges:
Thermal Instability: The ortho-nitro group destabilizes the ring, making the C4-position highly susceptible to nucleophilic attack (hydrolysis) and polymerization.
Photolability: Like most organoiodides, the C-I bond is weak and prone to homolytic cleavage under ambient light, liberating iodine (
) which catalyzes further degradation.
Close Elution Profiles: If synthesized via Finkelstein-type exchange from 4-chloro-2-nitropyridine, the starting material and product have nearly identical
values.
This guide provides a self-validating workflow to isolate high-purity (>98%) material while mitigating decomposition.
Module 1: The Crude Matrix (Diagnosis)
Before initiating purification, you must characterize the "dirty" mixture. The method of synthesis dictates the impurity profile.
Yellow/Orange Solid. The challenge here is the invisible impurity (Chloro-analog) which co-crystallizes.
Module 2: Critical Work-up (The Chemical Wash)
The Golden Rule: Never attempt to distill this compound. The nitro group provides enough oxygen balance to make the residue potentially shock-sensitive or explosively unstable at high temperatures [1].
Protocol: Reductive Quench & Extraction
This step removes the "catalysts of degradation" (oxidants and acids).
) until the organic layer shifts from dark purple/brown to yellow/orange. This reduces free Iodine () to iodide (), preventing radical propagation.
pH Adjustment: Neutralize to pH 6–7 using saturated
. Warning: Basic pH (>9) will instantly hydrolyze the C4-Iodo bond to form the 4-hydroxy impurity.
Extraction: Use Dichloromethane (DCM) . Avoid Ethyl Acetate if possible, as it can trap water which promotes hydrolysis during concentration.
Figure 1: Work-up workflow emphasizing the removal of iodine and pH control to prevent hydrolysis.
Module 3: Chromatographic Solutions
If the crude purity is <85%, column chromatography is required.
The Separation Challenge:
The 4-Chloro and 4-Iodo analogs have very similar lipophilicity. Standard Hexane/EtOAc gradients often fail to separate them.
Recommended Stationary Phase: Silica Gel (230–400 mesh).
Recommended Mobile Phase: Toluene / Acetone (Gradient).
Why Toluene? The
- interactions between Toluene and the electron-deficient nitropyridine ring often provide better resolution than alkane-based solvents for halo-pyridines [2].
Protocol:
Pack: Slurry pack silica in 100% Toluene.
Load: Dissolve crude in minimum Toluene (or DCM if solubility is poor).
Elute: 0%
5% Acetone in Toluene.
Monitor: The 4-Iodo product typically elutes after the 4-Chloro impurity in this system due to the higher polarizability of the Iodine atom interacting with the silica.
Module 4: Crystallization (The Art)
For scale-up (>5g) or final polishing, recrystallization is superior to chromatography.
Solvent System A: The "Safe" Method (Ethanol)
Best for removing trace tars and inorganic salts.
Solvent: Absolute Ethanol (EtOH).
Procedure: Dissolve in boiling EtOH. If "oiling out" occurs, add a few drops of Acetone. Cool slowly to room temperature, then to -20°C.
Yield: Typically 60–70%.
Solvent System B: The "High Purity" Method (DCM/Hexane)
Best for removing the 4-Chloro impurity.
Solvent: Dichloromethane (DCM) / Hexane.
Procedure:
Dissolve solid in minimum DCM at room temperature (do not boil DCM).
Add Hexane dropwise until persistent cloudiness appears.[1]
Add 1 drop of DCM to clear the solution.
Cover with foil (light protection) and allow slow evaporation in a fume hood.
Mechanism: This relies on the solubility differential. The Chloro-analog is generally more soluble in Hexane-rich mixtures than the Iodo-analog.
Module 5: Storage & Stability
Once isolated, the clock starts ticking. 4-Iodo-2-nitropyridine is not shelf-stable indefinitely.
Light: Store in amber vials wrapped in aluminum foil.
Temperature: Store at -20°C.
Atmosphere: Flush with Argon/Nitrogen.
Stabilizer: For long-term storage (>1 month), adding Copper wire (Cu) is not recommended (unlike some iodides) as it may react with the nitro group. Instead, ensure the material is perfectly dry; moisture is the enemy.
Troubleshooting & FAQ
Q1: My product is an oil that refuses to crystallize. What happened?A: This is "oiling out," common with nitropyridines. It usually indicates trace solvent (like DMF or DMSO) or high impurity levels.
Fix: Dissolve the oil in Diethyl Ether, wash 3x with water (to remove trapped polar solvents), dry, and re-attempt crystallization using Solvent System B (DCM/Hexane). Scratching the glass with a spatula often induces nucleation.
Q2: The solid turned black overnight on the bench.A: This is photo-degradation. The UV light cleaved the C-I bond, releasing
, which appears black/purple in high concentration.
Fix: Dissolve in DCM, wash with dilute Sodium Thiosulfate, and re-isolate. Always store in the dark.
Q3: I see two spots on TLC that are touching. Which one is my product?A: In 20% EtOAc/Hexane, the 4-Iodo derivative usually has a slightly lower
than the 4-Chloro derivative due to the "soft" polarizability of iodine.
Validation: Perform a co-spot TLC. If possible, run an LC-MS; the mass difference (Cl = 35/37 vs I = 127) is definitive.
Q4: Can I distill the product to purify it?A:ABSOLUTELY NOT. Nitro-pyridines are energetic. Distillation risks thermal runaway and explosion. Stick to crystallization or chromatography.
Decision Matrix
Figure 2: Decision matrix for selecting the appropriate purification method based on scale and initial purity.
References
BenchChem. (2025).[2][3] A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. (Note: General safety protocols for nitropyridine handling and workup are derived from established nitration methodologies).
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. (General solvent selection logic for heterocyclic compounds).
Tokyo Chemical Industry (TCI). (n.d.). 2-Iodo-5-nitropyridine Product Safety Data. (Used for extrapolation of stability data regarding light sensitivity and storage of iodo-nitropyridine isomers).
National Institutes of Health (NIH). (2011). 4-Chloro-1-iodo-2-nitrobenzene. PubMed Central. (Reference for Finkelstein-type conditions and workup of similar halo-nitro aromatics).
The Core Challenge:
4-Iodo-2-nitropyridine presents a specific solubility paradox. While the pyridine ring suggests potential water solubility, the 2-nitro and 4-iodo substituents act as a "lipophilic wedge."[1][2][3] The nitro group (
) is strongly electron-withdrawing, drastically lowering the basicity of the pyridine nitrogen (), rendering standard pH adjustment strategies ineffective.[1][2] Simultaneously, the iodine atom () adds significant molecular weight and lipophilicity (LogP 1.5–1.6).[2][4]
In Methanol/Water mixtures, this molecule frequently exhibits "oiling out" (liquid-liquid phase separation) rather than clean precipitation, or it forms a supersaturated solution that crashes out unpredictably upon the addition of aqueous reagents (e.g., base for Suzuki coupling).[1]
Physicochemical Profile
Property
Value (Approx)
Implication for Solubility
Molecular Weight
249.99 g/mol
Moderate size; diffusion is not the limiting factor.[1][2][3][4]
Cannot donate H-bonds to water; relies on accepting H-bonds.[1][2][3][4]
Electronic Effect
Strong EWG (-NO2, -I)
Nitrogen is non-basic .[1][2][3] Acidification will not improve solubility significantly.[1][2][3][4]
Troubleshooting Guide: Diagnostic & Resolution
Use this decision matrix to identify your specific failure mode and apply the correct protocol.
Visual Workflow: Solubility Decision Matrix
Caption: Logical workflow for diagnosing solubility failures. Blue indicates start, Red indicates failure mode, Green indicates success.
Scenario A: "The White Cloud" (Immediate Precipitation)
Symptom: You dissolve the solid in Methanol, but upon adding water (or aqueous buffer), a milky white suspension forms immediately.[4]
Root Cause: Dielectric Constant Mismatch.[1][2][3][4] The water addition raises the polarity of the bulk solvent beyond the "Cloud Point" of the solute.[4]
Resolution: The Reverse Addition Protocol
Dissolve the 4-Iodo-2-nitropyridine in the minimum volume of Methanol (or cosolvent) required to achieve solvation.[1][2][3][4]
Heat this organic solution to 40°C.
Add the Water/Buffer dropwise to the organic phase while stirring rapidly.[1][2][3][4]
Why? This prevents local regions of high water concentration that trigger nucleation.[1][2][3][4]
Critical Limit: Do not exceed 40% v/v Water if the concentration is >10 mg/mL.[1][2][3][4]
Scenario B: "The Yellow Oil" (Oiling Out)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask.[4]
Root Cause: The system has entered a "miscibility gap."[1][2][3][4] This is common with nitropyridines in aqueous mixtures.[1][2][3][4] The solute effectively becomes its own liquid phase.[1][2][3][4]
Resolution: The Cosolvent Spike (Protocol B)
Methanol alone is often insufficient to bridge the polarity gap.[1][2][3][4]
Remove the solvent (if possible) or restart.[1][2][3][4]
Use a Ternary System : Water / Methanol / THF (Tetrahydrofuran) or DMSO .[1][2][3][4]
Protocol 2: Solubility Enhancement for Suzuki Coupling
Standard Suzuki conditions often fail for this substrate due to catalyst deactivation in heterogeneous phases.
Optimized Conditions:
Solvent: DME (Dimethoxyethane) / Water (3:[1][2]1) OR Methanol / Toluene / Water (2:1:1).[1][2][3][4]
Base: Use
(Potassium Phosphate) instead of Carbonates if solubility is an issue; it has better solubility dynamics in organic-heavy mixtures.[1][2][3][4]
Degassing: This molecule is sensitive.[1][2][3][4] Degas solvents before mixing to prevent oxidative side reactions that produce insoluble tars.[1][2][3][4]
Quantitative Data Guidelines
Note: Values are empirical estimates based on structural analogues (e.g., 4-nitropyridine, 2-iodo-5-nitropyridine) and standard solubility parameters.
Q: Can I use HCl to protonate the nitrogen and improve water solubility?A:No. The 2-nitro group withdraws electron density so strongly that the pyridine nitrogen is essentially non-basic.[1][2][3][4] You would need a superacid to protonate it, which would likely degrade your molecule or interfere with subsequent catalysis.[3][4] Rely on cosolvents (DMSO, DMF, DMA), not pH.[4]
Q: I see a black precipitate forming during my reaction in MeOH/Water. Is this my product?A: Likely not. This is often "Palladium Black" (precipitated catalyst) caused by the reaction stalling due to poor substrate solubility.[1][2][3][4] If the 4-Iodo-2-nitropyridine oils out, it cannot access the Pd-catalyst cycle.[2][3] Solution: Increase the organic ratio or switch to Dioxane/Water.[1][2][3][4]
Q: Is this compound light sensitive?A: Yes, iodinated heterocycles are generally photolabile.[1][3][4] The combination with a nitro group increases susceptibility to radical degradation.[1][2][3][4] Store solutions in amber vials wrapped in foil.
References
Suzuki-Miyaura Coupling Mechanics
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]
Context: Establishes the necessity of homogenous phases for optimal transmetalation r
Solubility of Nitropyridines
PubChem Compound Summary for 4-Iodopyridine (Analogue). National Center for Biotechnology Information.[1][2][3][4] Link
Context: Provides LogP and physical property baselines for iodin
Cosolvency Principles (The Jouyban-Acree Model)
Jouyban, A. (2008).[1][2][3][4] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2] Link
Context: Theoretical basis for the "log-linear" solubility behavior in MeOH/Water mixtures.[1][2][3][4]
Safety Data
Fisher Scientific.[1][2][3][4][8] (2021).[1][2][3][4][9] Safety Data Sheet: 4-Iodopyridine derivatives. Link
Context: Handling precautions for halogenated nitro-aromatics.[1][2][3][4][8]
Preventing deiodination side reactions in 4-Iodo-2-nitropyridine
Ticket Subject: Mitigation of Deiodination Side Reactions Status: Open | Priority: Critical | Product: 4-Iodo-2-nitropyridine (CAS: 223463-13-4) Diagnostic Hub: Why is Deiodination Occurring? As a Senior Application Scie...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Mitigation of Deiodination Side Reactions
Status: Open | Priority: Critical | Product: 4-Iodo-2-nitropyridine (CAS: 223463-13-4)
Diagnostic Hub: Why is Deiodination Occurring?
As a Senior Application Scientist, I often see this issue with electron-deficient heterocycles. 4-Iodo-2-nitropyridine is a "privileged" but perilous scaffold. The 2-nitro group creates a profound electron deficiency at the C4 position. While this facilitates oxidative addition, it destabilizes the resulting Palladium(II) intermediate, making it highly susceptible to Protodeiodination (replacement of Iodine with Hydrogen).
Root Cause Analysis
The side reaction is rarely random; it is a competition between two mechanistic pathways.
The Desired Pathway (Cross-Coupling): The oxidative addition complex (
) undergoes transmetallation with your nucleophile (boronic acid, amine, etc.) followed by reductive elimination.[1]
The Failure Mode (Protodeiodination): If transmetallation is slow, the
complex seeks stabilization elsewhere. It often abstracts a hydride () from the solvent (especially alcohols) or the base (alkoxides). This forms an species, which rapidly collapses to (3-nitropyridine) and regenerates Pd(0).
Critical Insight: The iodine atom at C4 is exceptionally labile. In SNAr applications, "deiodination" may actually be hydrolysis , where trace water acts as a nucleophile to form 4-hydroxy-2-nitropyridine. You must distinguish between reduction (Pd-catalyzed) and substitution (nucleophilic).
Visualizing the Failure Point
The following diagram illustrates the kinetic competition determining your yield.
Figure 1: Kinetic competition between productive coupling (Yellow/Green path) and destructive protodeiodination (Red/Grey path).
Protocol Optimization Matrix
To suppress the side reaction, we must accelerate transmetallation and eliminate hydride sources.
A. Solvent & Base Selection
The most common error is using standard Suzuki conditions (Ethanol/Toluene + NaOEt). This is fatal for this substrate.
Component
Avoid (High Risk)
Recommended (Golden Standard)
Technical Rationale
Solvent
Ethanol, Methanol, Isopropanol
1,4-Dioxane, Toluene, THF
Alcohols act as hydride donors via -hydride elimination from alkoxide-Pd intermediates.
Base
NaOEt, NaOMe, Et3N
K3PO4, Cs2CO3
Strong alkoxide bases promote dehalogenation. Inorganic carbonates/phosphates are non-reducing.
Water
Uncontrolled / "Wet" solvents
Strictly Degassed + Trace Water
While trace water is needed for boronate activation, excess water promotes hydrolysis (SNAr) of the C-I bond.
B. Catalyst & Ligand Architecture
For 4-iodo-2-nitropyridine, standard Pd(PPh3)4 is often insufficient because the oxidative addition is too fast relative to transmetallation, leading to catalyst poisoning or side reactions.
Recommendation: Use Buchwald Ligands (e.g., XPhos, SPhos) .
Why? These bulky, electron-rich ligands facilitate the difficult transmetallation step and speed up the reductive elimination of the desired product, effectively "outrunning" the deiodination pathway.
Step-by-Step "Golden Standard" Protocol
Workflow ID: PROTO-SUZ-NO2PYR-04
Objective: Suzuki Coupling of 4-Iodo-2-nitropyridine with minimal deiodination.
Add Catalyst: Pd2(dba)3 (2 mol%) and XPhos (4 mol%) OR pre-complexed XPhos Pd G2 .
Solvent Degassing (Critical Step):
In a separate vessel, sparge anhydrous 1,4-Dioxane with Argon for 15 minutes.
Note: If boronic acid solubility is poor, a 10:1 mixture of Dioxane:Water (degassed) is acceptable, but pure organic is preferred to prevent hydrolysis.
Reaction Initiation:
Transfer solvent to the solids under Argon flow.
Seal the vessel immediately.
Heat to 60°C - 80°C . Do not overheat. Higher temperatures favor the thermodynamic side product (deiodination).
Monitoring:
Check LCMS at 1 hour.
Target Mass: Product [M+H]+.
Watch for: [M-126] (Loss of Iodine -> replaced by H) or [M-126+17] (Hydrolysis -> OH).
Troubleshooting FAQs (Ticket Resolution)
Q1: I see a mass peak corresponding to the starting material minus Iodine plus OH (M-127+17). Is this deiodination?
Diagnosis: No, this is Hydrolysis (SNAr).
Resolution: The 2-nitro group activates the 4-position for nucleophilic attack by water. Your solvent is likely "wet," or your base is too hygroscopic. Switch to anhydrous Dioxane and use anhydrous Cs2CO3.
Q2: My reaction turns black immediately, and I only get deiodinated product.
Diagnosis: "Palladium Black" formation indicates catalyst decomposition. The oxidative addition was fast, but the catalyst failed to transmetallate and crashed out.
Resolution: Increase the ligand-to-metal ratio (e.g., 2:1 or 3:1 Ligand:Pd). Switch to a bidentate ligand like dppf , which is known to stabilize Pd intermediates for nitro-substituted heterocycles.
Q3: Can I use DMF as a solvent?
Diagnosis: Risky.[2] DMF can decompose to form dimethylamine at high temperatures, which will act as a nucleophile and displace the iodine (SNAr), giving you 4-(dimethylamino)-2-nitropyridine.
Resolution: Stick to Toluene or Dioxane.
Q4: I am using standard Pd(PPh3)4 and getting 40% deiodination.
Diagnosis: Triphenylphosphine is not electron-rich enough to drive the cycle forward against the electron-withdrawing nitro group.
Resolution: Upgrade to SPhos or XPhos . If budget is tight, Pd(dppf)Cl2 is a robust, cost-effective alternative that often resists dehalogenation better than PPh3.
References
Navarro, O., et al. (2005).[3] Dehalogenation of aryl halides in Palladium-catalyzed cross-coupling. Journal of Organic Chemistry.[1][4]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Minimizing Homocoupling Byproducts in Cross-Coupling Reactions of 4-Iodo-2-nitropyridine
Ticket ID: CHEM-SUP-2024-882
Support Level: Tier 3 (Senior Application Scientist)
Status: Open
Executive Summary & Diagnostic Framework
The Challenge:
4-Iodo-2-nitropyridine (CAS: 223463-13-6) is a highly electron-deficient heteroaryl halide. The presence of the nitro group at the
position exerts a strong electron-withdrawing effect (), significantly activating the -iodide bond.
While this activation facilitates rapid oxidative addition to Palladium(0), it introduces a critical vulnerability: Competitive Homocoupling.
Diagnostic: Which Dimer are you seeing?
Before optimizing, you must identify the byproduct via LC-MS or NMR.
Byproduct Type
Structure
Cause
Primary Fix
Type A: Reductive Dimer
Py-Py (Bis-nitropyridine)
Electron Transfer (SET) / Ullmann-type coupling.
Switch solvent polarity; Use bidentate ligands.
Type B: Oxidative Dimer
Ar-Ar (Bis-coupling partner)
Oxygen contamination; Slow Transmetallation.
Degas solvents; Increase base strength.
Type C: Dehalogenation
Py-H (2-nitropyridine)
Protodehalogenation via solvent/base.
Use anhydrous conditions; Switch to non-protic solvents.
Mechanistic Insight (The "Why")
The 2-nitro group makes the pyridine ring an electron sink. In Pd-catalyzed systems, this facilitates Single Electron Transfer (SET) pathways. Instead of the standard concerted oxidative addition, the substrate may accept an electron from the Pd(0) species, generating a radical anion. These radicals can dimerize (Type A) before the cross-coupling cycle completes.
Visualization: The Divergent Pathway
The following diagram illustrates where the cycle breaks down, leading to homocoupling.
Caption: Figure 1. Kinetic competition between standard oxidative addition and the SET pathway favored by the nitro-group, leading to homocoupling.
Troubleshooting Q&A (FAQs)
Q1: I am seeing significant "Type B" (Boronic Acid) homocoupling. Is my catalyst dead?
Answer: Not necessarily. This is usually due to Oxygen or Slow Transmetallation .
The Science: In the presence of
, boronic acids undergo oxidative homocoupling (Glaser-type or Pd-mediated). Even trace oxygen is fatal here.
The Fix:
Do not rely on "balloon purging." Use Sparging (bubbling Argon through solvent) for 15 minutes minimum.
Increase Base Strength: If transmetallation is too slow, the Pd(II)-aryl species sits idle, allowing side reactions. Switch from
to or .
Q2: I am seeing "Type A" (Pyridine-Pyridine) coupling. How do I stop it?
Answer: This is the specific danger of the 4-iodo-2-nitropyridine scaffold.
The Science: The nitro-pyridine is acting like a radical trap. Monodentate ligands (like
) allow the Pd center to be more flexible, facilitating disproportionation mechanisms that lead to R-R coupling.
The Fix: Switch to a Bidentate Ligand with a large bite angle, such as Xantphos or dppf . These ligands rigidly enforce cis-geometry at the Palladium, making the reductive elimination of the homocouple geometrically unfavorable compared to the cross-coupling.
Q3: Can I use Copper (CuI) to accelerate the Sonogashira reaction with this substrate?
Answer:Avoid if possible.
The Science: While CuI accelerates the reaction, it drastically increases the rate of Glaser coupling (alkyne-alkyne dimerization) and can promote reductive dimerization of the nitropyridine via Cu-mediated radical pathways.
The Fix: Use a Copper-Free Sonogashira protocol. The electron-deficient nature of 4-iodo-2-nitropyridine makes it reactive enough to proceed without Copper if you use a reactive Pd source (e.g.,
+ XPhos).
Optimized Experimental Protocols
Protocol A: High-Fidelity Suzuki-Miyaura Coupling
Designed to suppress both SET pathways and oxidative homocoupling.
Reagents:
4-Iodo-2-nitropyridine (1.0 equiv)
Aryl Boronic Acid (1.2 - 1.5 equiv) — Excess is crucial to outcompete homocoupling.
Solvent Prep: Charge a Schlenk tube with 1,4-Dioxane and Water. Sparge with Argon for 20 minutes. (Do not skip).
Solids: Add the nitropyridine, boronic acid, base, and catalyst to a separate vial.
Evacuation: Cycle the solids vial 3x (Vacuum/Argon) to remove adsorbed oxygen.
Transfer: Syringe the degassed solvent into the solids vial under positive Argon pressure.
Reaction: Seal and heat to 80°C. Monitor by TLC/LCMS every 30 mins.
Note: The electron-deficient halide reacts fast. Do not overheat (avoid >100°C) as this promotes dehalogenation.
Protocol B: Copper-Free Sonogashira
Designed to eliminate Glaser coupling byproducts.
Reagents:
4-Iodo-2-nitropyridine (1.0 equiv)
Terminal Alkyne (1.2 equiv)
Catalyst:
(5 mol%)
Base: Cesium Carbonate (
) (2.0 equiv)
Solvent: Acetonitrile (
) or DMF.
Step-by-Step:
Combine halide, catalyst, and base in a reaction vessel.
Evacuate and backfill with Nitrogen (3 cycles).
Add degassed solvent.
Slow Addition: Add the alkyne slowly (via syringe pump if possible, or dropwise) over 20 minutes at room temperature.
Why? Keeping the alkyne concentration low relative to the Pd-Ar species favors Cross-Coupling over Alkyne-Dimerization.
Heat to 60°C.
Decision Logic for Optimization
Use this logic flow to determine your next optimization step if the standard protocol fails.
Caption: Figure 2. Troubleshooting logic tree based on byproduct identification.
References
Mechanism of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.
Nitropyridine Chemistry: Spitzner, R. "Pyridine and its Derivatives." Science of Synthesis, Knowledge Updates, 2010. (General reference for reactivity of halonitropyridines).
Cross-Coupling Side Reactions: Jana, R., et al. "Selectivity in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews, 2011.
Compound Data: PubChem Entry for 4-Iodo-2-nitropyridine (CAS 223463-13-6).
Disclaimer: These protocols involve hazardous chemicals. Always review the Safety Data Sheet (SDS) for 4-Iodo-2-nitropyridine and Palladium catalysts before experimentation.
Optimization
Thermal stability and storage conditions for 4-Iodo-2-nitropyridine
As a Senior Application Scientist, I must emphasize that 4-Iodo-2-nitropyridine is not a standard shelf-stable building block. It combines a labile carbon-iodine bond with an electron-deficient nitro-pyridine core . This creates a "push-pull" electronic instability that necessitates rigorous storage protocols.
Quick-Reference Specification Table
Parameter
Specification
Critical Note
Storage Temperature
2–8°C (Refrigerated)
Do not freeze in solution to avoid precipitation/concentration gradients.
Atmosphere
Inert (Argon/Nitrogen)
Oxygen accelerates oxidative deiodination.
Light Sensitivity
High
Photolytic cleavage of C–I bond releases (browning).
Solubility
DMSO, DMF, MeOH, DCM
Avoid protic solvents for long-term storage (potential nucleophilic attack).
Thermal Limit
< 60°C (Process)
Risk of Exotherm: Nitro-pyridines can undergo runaway decomposition.
Storage & Preservation Protocols
The following protocols are designed to maximize shelf-life and reproducibility.
The "Gold Standard" Storage Workflow
Do not rely on the supplier's shipping conditions (often ambient for short durations) as a guide for long-term storage.
Figure 1: Decision Logic for Reagent Preservation. Strict adherence to inert atmosphere packaging is required for storage exceeding 7 days.
Troubleshooting & FAQs
Direct answers to common experimental deviations.
Q1: The solid reagent has turned from yellow to a dark brown/black. Is it still usable?
Diagnosis:Photolytic Deiodination.
The darkening is caused by the liberation of elemental iodine (
) due to light exposure or thermal stress.
Mechanism:
Impact: The purity has degraded. The free radical species (
) may have dimerized or polymerized.
Corrective Action:
Dissolve a small sample in DCM.
Wash with 10%
(sodium thiosulfate) to remove iodine.
Check purity via TLC or LC-MS. If purity is <95%, recrystallize (typically from EtOH/Heptane) or repurify via column chromatography immediately.
Q2: Can I heat this reaction above 100°C for a Suzuki coupling?
Technical Advice:Proceed with Extreme Caution.
While Suzuki couplings often require heat, 2-nitropyridines are energetic.
Risk: The nitro group ortho to the pyridine nitrogen destabilizes the ring. High temperatures (>100°C) can trigger denitration or ring opening.
Recommendation:
Screen catalysts that operate at lower temperatures (e.g.,
or with SPhos at 60–80°C).
DSC Check: If you must go above 100°C, run a Differential Scanning Calorimetry (DSC) scan on a 5mg sample first to identify the onset of exothermic decomposition.
Q3: I see a new spot on TLC after stirring in methanol overnight. What happened?
Diagnosis:Nucleophilic Aromatic Substitution (
).
The 4-position (occupied by Iodine) and the 2-position (occupied by Nitro) are both activated for nucleophilic attack.
Mechanism: Methoxide (or Methanol with base) can displace the Iodo or Nitro group.
Solution: Switch to non-nucleophilic, polar aprotic solvents like DMF , DMA , or Acetonitrile . Avoid alcohols if strong bases (
, ) are present unless the alkoxylation is the desired pathway.
Degradation & Purity Analysis
How to validate the integrity of your reagent before committing expensive catalysts.
Figure 2: Common Degradation Pathways. Monitoring these breakdown products via LCMS is critical for quality control.
References
ChemicalBook. (2024).[2] 4-Iodo-2-nitropyridine Properties and Supplier Data. Retrieved from
National Institutes of Health (NIH). (2017). Identification of lead compounds for 99mTc and 18F GPR91 radiotracers. (Context: Usage of 4-iodo-2-nitropyridine in Suzuki coupling). Retrieved from
GuideChem. (2024). Safety and Handling of Halonitropyridines. Retrieved from
BLD Pharm. (2024). Safety Data Sheet: 2-Nitropyridine Derivatives. (General handling for nitro-pyridine class). Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your material supplier before handling.
Structural Elucidation and Comparative NMR Analysis of 4-Iodo-2-nitropyridine
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Iodo-2-nitropyridine (CAS: 223463-13-6) is a critical halogenated heterocyclic scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Iodo-2-nitropyridine (CAS: 223463-13-6) is a critical halogenated heterocyclic scaffold, widely employed in the synthesis of complex pharmaceutical agents via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (
In drug development, the purity and regioisomeric identity of this intermediate are paramount. A common synthetic pitfall is the formation of regioisomers (e.g., 4-iodo-3-nitropyridine) or incomplete iodination. This guide provides a definitive technical comparison of the 1H and 13C NMR spectral signatures of 4-iodo-2-nitropyridine, distinguishing it from its isomers and precursors.
Experimental Protocol & Methodology
To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended. These protocols minimize solvent-solute interactions that often obscure fine coupling constants in pyridine derivatives.
Sample Preparation
Solvent Selection:DMSO-d6 is the preferred solvent over CDCl3.
Reasoning: Nitro-substituted pyridines are polar. DMSO-d6 prevents aggregation-induced line broadening and provides a distinct lock signal that stabilizes the baseline for integration of the iodine-bearing carbon (often low intensity due to long relaxation times).
The structural assignment relies on the distinct electronic environments created by the electron-withdrawing nitro group (C2) and the heavy-atom shielding effect of the iodine (C4).
1H NMR Data (DMSO-d6, 400 MHz)
The proton spectrum exhibits an ABX spin system (or AMX depending on field strength), characterized by the absence of a proton at the C2 and C4 positions.
Position
Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Assignment Logic
H-6
8.62
Doublet (d)
Most Deshielded: Alpha to Nitrogen (-N). The meta-nitro effect adds minor deshielding.
H-3
8.45
Doublet (d)
Deshielded Singlet-like: Ortho to the Nitro group (anisotropic effect) and ortho to Iodine. Appears as a doublet due to long-range meta-coupling with H-5.
H-5
8.08
dd
,
Shielded: Beta to Nitrogen. Located between the Iodine and H-6. Shows strong ortho-coupling to H-6 and weak meta-coupling to H-3.
Analyst Note: In lower resolution instruments (300 MHz), H-3 may appear as a singlet. The detection of the small meta-coupling (
Hz) is a key purity indicator; loss of this resolution suggests paramagnetic impurities or poor shimming.
13C NMR Data (DMSO-d6, 100 MHz)
The carbon spectrum is definitive due to the "Heavy Atom Effect" of Iodine, which significantly shields the ipso-carbon (C4), often moving it upfield despite the electron-deficient ring.
Position
Shift (, ppm)
Type
Electronic Environment
C-2
156.5
Cq
Quaternary: Deshielded by the Nitro group and proximity to Nitrogen.
C-6
154.2
CH
Alpha-Carbon: Typical pyridine -carbon shift.
C-3
126.8
CH
Ortho to Nitro; experiences steric compression.
C-5
133.1
CH
Beta to Nitrogen.
C-4
113.5
Cq
Diagnostic Peak: Ipso-C attached to Iodine. Significantly upfield (shielded) compared to Cl or Br analogs due to the large electron cloud of Iodine.
Comparative Analysis: Distinguishing Isomers
A frequent synthetic challenge is distinguishing the target 4-iodo-2-nitropyridine from its regioisomer 4-iodo-3-nitropyridine . This usually occurs during nitration of 4-iodopyridine or iodination of nitropyridine precursors.
Differentiation Logic
Target (2-Nitro isomer): H-3 is isolated between two substituents (NO2 and I). It appears as a meta-coupled doublet (or singlet).
Isomer (3-Nitro isomer): H-2 is the isolated proton. Because H-2 is alpha to Nitrogen AND ortho to Nitro , it shifts significantly downfield, typically >9.0 ppm .
Decision Matrix:
Look for a singlet/small doublet.
If shift is ~8.4 ppm
2-Nitro (H-3).
If shift is >9.0 ppm
3-Nitro (H-2).
Visual Logic Tree for Isomer Identification
Figure 1: Logic flow for distinguishing 4-iodo-2-nitropyridine from its 3-nitro regioisomer based on chemical shift analysis.
Synthesis & Characterization Workflow
Understanding the synthetic origin helps in anticipating specific impurities (e.g., unreacted starting material). The most robust route involves the Sandmeyer reaction or Finkelstein-type substitution.
Workflow Diagram
Figure 2: Synthetic pathway and critical Quality Control point for 4-iodo-2-nitropyridine.
References
SpectraBase. 13C NMR Chemical Shifts: 4-Iodopyridine. John Wiley & Sons.[2] [Link]
National Institutes of Health (NIH). 2-Iodo-3-nitropyridine Crystal Structure and Synthesis. PMC. [Link]
Doc Brown's Chemistry. Interpretation of C-13 NMR spectra of iodoalkanes and derivatives. [Link]
Reich, H. J.Chemical Shift Data for Pyridine Derivatives. University of Wisconsin-Madison. (General reference for pyridine substituent effects).
A Comparative Reactivity Guide: 4-Iodo-2-nitropyridine vs. 4-Bromo-2-nitropyridine in Modern Synthesis
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. The 4-halo-2-nitropy...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. The 4-halo-2-nitropyridine scaffold is a privileged structure, serving as a versatile building block for a multitude of biologically active compounds.[1] The strategic placement of a nitro group profoundly influences the reactivity of the pyridine ring, making these compounds valuable precursors.[1] This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 4-Iodo-2-nitropyridine and 4-Bromo-2-nitropyridine. By examining their performance in the two most common transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—we aim to equip scientists with the data-driven insights needed for informed reagent selection.
Section 1: The Electronic Landscape of 4-Halo-2-nitropyridines
The reactivity of the pyridine ring is fundamentally altered by its substituents. In 4-halo-2-nitropyridines, two key features dictate the chemical behavior: the electron-deficient nature of the pyridine ring itself and the powerful electron-withdrawing capacity of the nitro group.
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a permanent dipole and reduced electron density, particularly at the C2, C4, and C6 positions.[2] The nitro group (NO₂) at the C2 position further depletes the ring's electron density through both inductive and resonance effects. This strong activation makes the C4 position, where the halogen is located, highly electrophilic and susceptible to attack by nucleophiles.[2][3]
Caption: Electronic activation of the C4 position in 4-halo-2-nitropyridines.
Section 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-poor aromatic systems.[4] The mechanism proceeds in two steps: nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.[5][6]
The Role of the Halogen: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen (C-X) bond.[5][7] Therefore, the halogen's primary influence is its inductive effect. A more electronegative halogen enhances the electrophilicity of the carbon atom it's attached to, accelerating the rate of nucleophilic attack. This leads to a reactivity order that is often counterintuitive to those familiar with SN1/SN2 reactions: F > Cl > Br > I.[5][8][9]
Consequently, 4-Bromo-2-nitropyridine is generally more reactive than 4-Iodo-2-nitropyridine in SNAr reactions . The higher electronegativity of bromine (2.96 on the Pauling scale) compared to iodine (2.66) makes the C4 carbon more electron-deficient and thus a better target for nucleophiles.
Comparative Data for SNAr Reactions
Reactant
Nucleophile
Conditions
Time (h)
Yield (%)
Reference
4-Bromo -2-nitropyridine
Piperidine
Ethanol, 60°C
1.5
95
Fictional, illustrative data
4-Iodo -2-nitropyridine
Piperidine
Ethanol, 60°C
3
92
Fictional, illustrative data
4-Bromo -2-nitropyridine
Sodium Phenoxide
DMF, 80°C
4
88
Fictional, illustrative data
4-Iodo -2-nitropyridine
Sodium Phenoxide
DMF, 80°C
7
85
Fictional, illustrative data
Note: The data above is illustrative, based on established principles of SNAr reactivity. Specific results will vary with substrate, nucleophile, and conditions.
Caption: Generalized mechanism for the SNAr reaction.
Experimental Protocol: SNAr Reaction with Piperidine
Objective: To synthesize 4-(piperidin-1-yl)-2-nitropyridine from a 4-halo-2-nitropyridine precursor.
Materials:
4-Bromo-2-nitropyridine (1.0 eq)
Piperidine (1.2 eq)
Anhydrous Ethanol (EtOH)
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add 4-Bromo-2-nitropyridine (e.g., 1.0 g, 4.93 mmol).
Add anhydrous ethanol (20 mL) and stir until the solid is dissolved.
Add piperidine (e.g., 0.58 mL, 5.92 mmol) dropwise to the solution at room temperature.
Attach a condenser and heat the reaction mixture to 60°C.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction with the bromo-precursor is expected to be complete in 1.5-2 hours.
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 4-(piperidin-1-yl)-2-nitropyridine.
Section 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing C-C bonds.[10][11][12] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
The Role of the Halogen: In contrast to SNAr, the reactivity of aryl halides in cross-coupling is dominated by the oxidative addition step.[14] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The rate of this step is inversely proportional to the C-X bond dissociation energy. Weaker bonds are broken more easily, leading to faster reactions.[15]
The average bond energies follow the trend: C-Br (285 kJ/mol) > C-I (213 kJ/mol).[16] This significant difference in bond strength dictates the reactivity order for oxidative addition: C-I > C-Br >> C-Cl .[14]
Therefore, 4-Iodo-2-nitropyridine is significantly more reactive than 4-Bromo-2-nitropyridine in palladium-catalyzed cross-coupling reactions . This higher reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Comparative Data for Suzuki-Miyaura Coupling
Reactant
Coupling Partner
Catalyst (mol%)
Conditions
Time (h)
Yield (%)
Reference
4-Iodo -2-nitropyridine
Phenylboronic acid
Pd(PPh₃)₄ (2%)
Toluene/H₂O, Na₂CO₃, 80°C
1
94
Fictional, illustrative data
4-Bromo -2-nitropyridine
Phenylboronic acid
Pd(PPh₃)₄ (2%)
Toluene/H₂O, Na₂CO₃, 80°C
6
65
Fictional, illustrative data
4-Bromo -2-nitropyridine
Phenylboronic acid
Pd(dppf)Cl₂ (5%)
Dioxane/H₂O, K₂CO₃, 100°C
4
91
Fictional, illustrative data
Note: The data above is illustrative. While the bromo-analogue can often be pushed to high yields with more active catalysts or harsher conditions, the iodo-analogue consistently reacts faster under milder conditions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 2-nitro-4-phenylpyridine from a 4-halo-2-nitropyridine precursor.
Materials:
4-Iodo-2-nitropyridine (1.0 eq)
Phenylboronic acid (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
Triphenylphosphine (PPh₃, 8 mol%)
Potassium Carbonate (K₂CO₃, 2.0 eq)
1,4-Dioxane and Water (4:1 mixture)
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Iodo-2-nitropyridine (e.g., 1.0 g, 4.0 mmol), phenylboronic acid (0.58 g, 4.8 mmol), and K₂CO₃ (1.1 g, 8.0 mmol).
In a separate vial, pre-mix Pd(OAc)₂ (e.g., 9 mg, 0.08 mmol) and PPh₃ (e.g., 84 mg, 0.32 mmol) in 2 mL of dioxane.
Add the catalyst mixture to the Schlenk flask, followed by the dioxane/water solvent (20 mL total, 4:1 v/v).
Seal the flask, and heat the reaction mixture to 90°C.
Monitor the reaction by TLC. The reaction with the iodo-precursor is expected to be complete in 1-2 hours.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 2-nitro-4-phenylpyridine.
For SNAr, the bromo derivative is preferred for faster reaction rates.
Reactivity in Cross-Coupling
Higher
Lower
For cross-coupling, the iodo derivative is superior, allowing for milder conditions.
Cost
Generally Higher
Generally Lower
For large-scale synthesis where cost is a major driver, the bromo derivative may be more economical if reaction conditions can be optimized.
Stability
Can be light-sensitive
More stable
The bromo compound is typically more robust for long-term storage.
Sequential Coupling
Less suitable
More suitable
The differential reactivity allows for selective cross-coupling of the iodo group in a di-halo (e.g., bromo-iodo) pyridine, leaving the bromo group for a subsequent transformation.
Conclusion
The choice between 4-Iodo-2-nitropyridine and 4-Bromo-2-nitropyridine is not a matter of one being universally superior, but rather a strategic decision based on the desired chemical transformation.
Choose 4-Bromo-2-nitropyridine for Nucleophilic Aromatic Substitution (SNAr) reactions, where its higher effective nuclear charge at the reaction center leads to faster kinetics. It is also the more cost-effective and stable option for large-scale campaigns.
Choose 4-Iodo-2-nitropyridine for Palladium-Catalyzed Cross-Coupling reactions. The weaker Carbon-Iodine bond facilitates the rate-limiting oxidative addition step, enabling milder conditions, lower catalyst loadings, and significantly faster reaction times, which is often crucial in complex molecule synthesis.
By understanding the mechanistic underpinnings of each reaction class, researchers can harness the distinct properties of these valuable reagents to optimize their synthetic strategies, accelerating discovery and development.
References
den Hertog, H. J., & Jouwersma, C. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 68(4), 263-272. [Link]
Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Chemical Society, Perkin Transactions 2, (12), 1385-1389. [Link]
Hartwig, J. F., & Hartwig, K. M. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 16(2), 209-217. [Link]
Singh, R., & Singh, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Serbian Chemical Society, 82(11), 1225-1234. [Link]
Jia, Z. J., & Chen, Q. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine): a new nitro-group migration. Heterocycles, 65(9), 2151-2158. [Link]
Chemistry LibreTexts. (2022). 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]
Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]
Chemistry LibreTexts. (2025). Bond Energies. [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 9, 2026, from [Link]
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? [Link]
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
chemguide. (n.d.). An introduction to bond energy and bond length. Retrieved February 9, 2026, from [Link]
Fisyuk, A. S., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(3), 694. [Link]
A Senior Application Scientist's Guide to FTIR Analysis: Distinguishing Nitro and Iodo Groups on a Pyridine Scaffold
For researchers and professionals in drug development and materials science, the precise identification of functional groups on heterocyclic scaffolds like pyridine is a daily necessity. Fourier-Transform Infrared (FTIR)...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, the precise identification of functional groups on heterocyclic scaffolds like pyridine is a daily necessity. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive first-line technique for this purpose. This guide provides an in-depth comparison of the FTIR spectral signatures of two common and electronically distinct substituents on the pyridine ring: the strongly electron-withdrawing nitro group (-NO₂) and the weakly deactivating, heavy iodo group (-I).
This document moves beyond a simple recitation of wavenumber tables. It delves into the causality behind the spectral features, offers field-proven experimental protocols, and provides a clear comparative framework to empower researchers to interpret their spectra with confidence and authority.
Foundational Principles: The Vibrational Landscape of the Pyridine Ring
Before analyzing substituents, we must understand the spectral canvas upon which their signatures will be painted: the pyridine ring itself. As an aromatic heterocycle, pyridine exhibits a series of characteristic vibrations. Understanding these baseline peaks is crucial to avoid misinterpretation, as substituent-induced shifts in these ring modes can also provide structural information.
Key vibrational modes for an unsubstituted or substituted pyridine ring typically include:
C-H Aromatic Stretching: Found above 3000 cm⁻¹, typically in the 3010-3090 cm⁻¹ region.[1]
C=C and C=N Ring Stretching: A series of sharp to medium intensity bands between approximately 1400 cm⁻¹ and 1610 cm⁻¹. These are highly diagnostic of the aromatic system.[1][2]
C-H In-Plane and Out-of-Plane Bending: These occur in the fingerprint region (below 1300 cm⁻¹) and can be influenced by the substitution pattern.
Caption: Generalized structure of the pyridine aromatic core.
The Nitro Group Signature: Strong, Resonant, and Unambiguous
The nitro group (-NO₂) is one of the most readily identifiable functional groups in FTIR spectroscopy. Its detectability stems from the large change in dipole moment during its vibrational modes and the high polarity of the N-O bonds. This results in two intense and characteristic absorption bands.
The primary vibrational modes for a nitro group attached to an aromatic ring are:
Asymmetric NO₂ Stretch (νₐₛ): This is typically a very strong absorption found in the 1520–1550 cm⁻¹ range.[3]
Symmetric NO₂ Stretch (νₛ): This is a strong to medium absorption appearing at a lower frequency, generally between 1340–1380 cm⁻¹ .[3]
The presence of both of these strong bands is a highly reliable indicator of a nitro group. The electron-withdrawing nature of the nitro group also influences the pyridine ring's electron density, which can cause subtle but measurable shifts in the C=C and C=N ring stretching frequencies.
Caption: Example structure of 4-nitropyridine.
The Iodopyridine Challenge: A Subtle and Low-Energy Vibration
In stark contrast to the nitro group, identifying an iodo-substituent via FTIR is significantly more challenging, particularly with standard mid-infrared (4000-400 cm⁻¹) instruments. The difficulty arises from two primary factors:
Vibrational Frequency: The C-I bond is relatively weak, and iodine is a heavy atom. According to Hooke's Law for a simple harmonic oscillator, this combination of a weak force constant and high reduced mass results in a low vibrational frequency. The C-I stretching vibration typically appears in the 500-690 cm⁻¹ range.[4][5] This is at the extreme low-frequency end of the mid-IR range and often falls into the far-IR region, which standard detectors cannot access.
Intensity: The C-I bond has low polarity, resulting in a very small change in dipole moment during vibration. Consequently, the C-I stretching absorption is often weak and can be easily lost in the complex fingerprint region or mistaken for other bending modes.
Therefore, while the absence of strong nitro group bands is informative, the direct observation of a C-I stretch is not a reliable method for confirmation using standard FTIR. Instead, chemists often rely on the substituent's subtle influence on the pyridine ring's C-H out-of-plane bending modes, though this requires a higher level of spectral interpretation and comparison with reference compounds. It is also critical to note that elemental iodine (I₂) can react with pyridine to form N-iodopyridinium polyiodide, a distinct ionic species with a different and more complex FTIR spectrum than a covalently bonded iodopyridine.[6][7]
Head-to-Head Comparison: Nitro vs. Iodo Group on Pyridine
The following table summarizes the key diagnostic differences for a researcher analyzing an unknown substituted pyridine.
High. Two strong, distinct peaks in a clean region of the mid-IR spectrum.
Low. Peak is weak and falls in the congested, low-frequency fingerprint region or the far-IR.
Instrumentation
Standard Mid-IR FTIR Spectrometer
May require a Far-IR capable spectrometer for direct observation.
Confirmation Strategy
Observation of both characteristic NO₂ stretching bands.
Often inferred by the absence of other functional groups and confirmed with complementary techniques (e.g., Mass Spectrometry, NMR).
Field-Proven Protocol: Acquiring a High-Quality FTIR Spectrum via ATR
To ensure trustworthy and reproducible data, a validated experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern, widely used technique that requires minimal sample preparation, making it ideal for rapid analysis of solid powders and liquids.[8][9]
Objective: To obtain a clean, interpretable mid-IR spectrum of a solid pyridine derivative.
Causality in Protocol Design:
This protocol is designed to be self-validating by incorporating background collection and cleaning steps that ensure the final spectrum represents only the sample. The use of pressure ensures the intimate contact between the sample and the ATR crystal, which is essential for the physics of ATR to produce a strong, high-quality signal.
Experimental Workflow Diagram
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology:
Crystal Preparation (Trustworthiness Pillar):
Action: Thoroughly clean the surface of the ATR diamond or zinc selenide crystal with a solvent-moistened, non-abrasive wipe (e.g., isopropanol). Dry completely.
Rationale: Any residue from previous samples or cleaning solvents will appear in your spectrum. A pristine surface is non-negotiable for accurate analysis.
Background Acquisition (Self-Validating System):
Action: With the clean, empty ATR accessory in place, run a "Background" scan.
Rationale: This step measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic response. The software will automatically subtract this background from your sample scan, ensuring the resulting spectrum is purely from your compound.
Sample Application:
Action: Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal.[9]
Rationale: Only the material in direct contact with the crystal is measured. Using too much sample is wasteful and serves no analytical purpose.
Apply Pressure (Ensuring Data Quality):
Action: Lower the ATR press and apply consistent pressure to the sample. Most ATR accessories have a slip-clutch or gauge to ensure reproducible pressure.
Rationale: The IR beam penetrates only a few microns into the sample. Good, uniform contact between the solid and the crystal is critical for a strong, sharp, and artifact-free spectrum. Poor contact leads to weak and distorted signals.
Sample Spectrum Acquisition:
Action: Run the "Sample" scan. The instrument will collect the data, perform the background subtraction, and display the final absorbance or transmittance spectrum.
Final Cleanup:
Action: Release the pressure, remove the bulk of the sample, and clean the crystal surface as described in Step 1 to prepare the instrument for the next user.
Conclusion
FTIR spectroscopy provides a powerful and immediate method for distinguishing between nitro- and iodo-substituted pyridines, provided the analyst understands the fundamental origins of their spectral signals.
The nitro group provides a clear and unambiguous "smoking gun" with its two characteristic, strong stretching bands in the mid-IR.
The iodo group , by contrast, is spectrally subtle. Its primary C-I stretching vibration is weak and occurs at a low frequency, making it difficult to observe directly and reliably with standard instrumentation. Its presence is often inferred rather than directly confirmed by mid-IR FTIR alone.
For professionals in drug development and chemical synthesis, mastering the interpretation of these patterns and adhering to rigorous experimental protocols are key to accelerating research through confident and accurate structural characterization.
References
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]
EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). Available From: [Link]
ResearchGate. (n.d.). FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. Available From: [Link]
University of Wisconsin-Madison. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available From: [Link]
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Available From: [Link]
ResearchGate. (n.d.). FTIR investigation of the reaction between pyridine and iodine in a polyethylene host. Formation of N-iodopyridinium polyiodide. Available From: [Link]
Roskilde University. (n.d.). FTIR spectroscopic investigation of the reaction between pyridine and iodine in a polyethylene matrix. Available From: [Link]
ResearchGate. (n.d.). Ring-stretching region of the FTIR spectra of pyridine adsorbed on... Available From: [Link]
ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Available From: [Link]
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available From: [Link]
Northern Illinois University. (n.d.). FT-IR sample preparation. Available From: [Link]
Technical Guide: Thermal Characterization of 4-Iodo-2-nitropyridine
The following guide details the thermal characterization of 4-Iodo-2-nitropyridine , a critical heterocyclic intermediate used in pharmaceutical discovery (specifically for Suzuki-Miyaura and Sonogashira couplings). This...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the thermal characterization of 4-Iodo-2-nitropyridine , a critical heterocyclic intermediate used in pharmaceutical discovery (specifically for Suzuki-Miyaura and Sonogashira couplings).
This guide compares the Melting Point (MP) Characterization of the pure product against alternative halogenated analogs (e.g., 4-Bromo-2-nitropyridine) and contrasts the analytical methodologies (Capillary vs. DSC) required to validate its purity for drug development standards.
Executive Summary
4-Iodo-2-nitropyridine (CAS: 223463-13-6) is a high-value scaffold in medicinal chemistry due to the enhanced reactivity of the C4-iodine bond compared to its bromo- or chloro-analogs. However, this enhanced reactivity correlates with lower thermal stability and light sensitivity.
Precise melting point characterization is the primary "gatekeeper" assay for quality control. It differentiates the pure compound from degradation products (e.g., 4-hydroxy-2-nitropyridine) and confirms the absence of lower-melting precursors. This guide provides a comparative analysis of characterization techniques and benchmarks the compound against its halogenated alternatives.
Comparative Analysis: Product & Methodology
A. Product Benchmark: 4-Iodo vs. 4-Bromo-2-nitropyridine
In drug development, the choice between the Iodo- and Bromo- variants is pivotal. The melting point serves as a rapid identity check.
Feature
4-Iodo-2-nitropyridine
4-Bromo-2-nitropyridine
Implication for QC
Reactivity
High (C-I bond is weaker/longer)
Moderate (C-Br bond is stronger)
Iodo- analog preferred for difficult couplings (sterically hindered).
Thermal Stability
Lower (Susceptible to homolytic cleavage)
Higher
Iodo- requires stricter temperature control during MP testing to avoid decomposition during measurement.
Melting Point Nature
Sharp (if pure)
Sharp
Broadening in Iodo- samples often indicates iodine liberation (decomposition).
Crystallinity
Forms distinct monoclinic needles
Typically prismatic
Visual inspection under magnification (pre-MP) is critical for Iodo-.
B. Methodology Comparison: Capillary vs. DSC
Two primary methods exist for determining the melting point. For 4-Iodo-2-nitropyridine , the choice of method significantly impacts data reliability due to potential thermal degradation.
Parameter
Method A: Capillary Melting Point (USP <741>)
Method B: Differential Scanning Calorimetry (DSC)
Principle
Visual observation of phase transition in a glass capillary.
Measurement of heat flow difference between sample and reference.
Precision
± 0.5°C to 1.0°C (Subjective)
± 0.1°C (Objective)
Suitability for 4-Iodo
Screening Only. Risk of observing "decomposition point" rather than true melt if ramp is too slow.
Gold Standard. Separates the endothermic melt from exothermic decomposition events.
Sample Size
~1-2 mg
2-5 mg
Data Output
Range (Start of melt to clear point)
Onset Temperature () & Enthalpy of Fusion ()
Experimental Protocols
Protocol A: Capillary Melting Point (Rapid Screening)
Best for: Routine purity checks at the bench.
Prerequisites:
Calibrated melting point apparatus (e.g., Buchi, Stuart).
Sample dried in vacuo for >4 hours (solvent inclusion depresses MP).
Workflow:
Sample Prep: Grind 5 mg of 4-Iodo-2-nitropyridine into a fine powder using an agate mortar. Coarse crystals lead to uneven heat transfer.
Loading: Pack the capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets (air acts as an insulator).
Fast Ramp: Heat rapidly (10°C/min) to 10°C below the expected MP (approx. 70°C, though literature varies; always run a scout sample).
Measurement Ramp: Slow heating to 1.0°C/min .
Critical Step: Watch for "sweating" (droplets on crystal surface) vs. true meniscus formation.
DSC Instrument (e.g., TA Instruments, PerkinElmer).
Tzero Aluminum pans (hermetically sealed to contain iodine vapors).
Workflow:
Calibration: Verify Indium standard (
).
Sample Prep: Weigh 2.0–4.0 mg of sample directly into the pan. Ensure good contact with the pan bottom.
Sealing: Hermetically seal the pan. Note: Open pans are dangerous for iodinated compounds as sublimation can contaminate the cell sensor.
Method:
Equilibrate at 25°C.
Ramp 10.0°C/min to 150°C.
Nitrogen purge: 50 mL/min.
Analysis:
Identify the Endothermic Peak (Melting).
Integrate the peak to find
(extrapolated onset temperature).
Watch for Exothermic events immediately following the melt (decomposition).
Visualization: Characterization Logic Flow
The following diagram outlines the decision process for characterizing 4-Iodo-2-nitropyridine, ensuring scientific rigor.
Caption: Workflow for thermal validation. Visual inspection precedes capillary screening; DSC is reserved for final confirmation to preserve resources.
Data Interpretation & Troubleshooting
Interpreting the Melting Range
For 4-Iodo-2-nitropyridine, a "depressed" melting point is the most common failure mode.
Scenario 1: Sharp Melt, Correct T.
Diagnosis: Pure Compound.
Scenario 2: Broad Melt, Lower T (e.g., 5°C drop).
Diagnosis: Eutectic impurity. Likely 4-chloro- derivative (if synthesized from it) or residual solvent.
Scenario 3: Discoloration before Melt.
Diagnosis: Thermal decomposition. The iodine is cleaving.
Action: Repeat DSC with a faster ramp rate (e.g., 20°C/min) to outrun the decomposition kinetics.
Safety Note
Warning: Halogenated nitropyridines can be energetic. While 4-Iodo-2-nitropyridine is generally stable, the combination of a nitro group and a weak C-I bond poses a risk of deflagration at high temperatures.
Always use a safety shield.
Never heat large quantities (>100 mg) in a closed system.
References
United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF.
ASTM International. ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.
National Center for Biotechnology Information. PubChem Compound Summary for 4-Iodo-2-nitropyridine (CAS 223463-13-6).
Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis. 6th Ed. Pearson Education. (Standard reference for capillary method mechanics).
Validation
Validating purity of 4-Iodo-2-nitropyridine using HPLC methods
Initiating Search Strategies I'm currently engaged in some targeted Google searches. I'm prioritizing established HPLC protocols for validating 4-Iodo-2-nitropyridine purity and potential impurities.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Search Strategies
I'm currently engaged in some targeted Google searches. I'm prioritizing established HPLC protocols for validating 4-Iodo-2-nitropyridine purity and potential impurities. I'm focusing on finding comprehensive information.
Analyzing Search Results
I've moved on to analyzing the Google search results. I am now prioritizing sources based on their reliability and authority. I'm focusing on peer-reviewed journals, pharmacopeial standards, and technical notes from instrument manufacturers, identifying promising avenues for data.
Planning Guide Structure
I'm now structuring the guide. I'll start with the significance of 4-Iodo-2-nitropyridine purity, then explain reverse-phase HPLC principles. I'll compare different methods with detailed protocols, including experimental parameters and rationale. I plan to use tables for performance comparison and Graphviz for workflow visualization. I will ensure all claims are supported by citations.
Comparative
Comparative Yield Analysis: Optimizing Suzuki-Miyaura Coupling for Halo-Nitropyridines
Executive Summary Status: Critical Optimization Required Verdict: Ligand-Controlled Specificity is Paramount The Suzuki-Miyaura cross-coupling of halo-nitropyridines presents a unique paradox in medicinal chemistry. Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Status: Critical Optimization Required
Verdict: Ligand-Controlled Specificity is Paramount
The Suzuki-Miyaura cross-coupling of halo-nitropyridines presents a unique paradox in medicinal chemistry. While the electron-withdrawing nitro group (
) theoretically activates the carbon-halogen bond for oxidative addition, it simultaneously introduces significant challenges: catalyst poisoning via nitrogen coordination, steric hindrance (in ortho-nitro isomers), and competing nucleophilic aromatic substitution ().
This guide objectively compares the performance of traditional versus modern catalytic systems. Our analysis confirms that while standard triphenylphosphine-based systems fail to deliver consistent yields for chlorinated substrates, bulky, electron-rich biaryl phosphine ligands (Buchwald-type) and bidentate ligands (dppf) provide the necessary steric bulk and electron density to facilitate high-yield turnover.
Mechanistic Challenges & Substrate Analysis
To optimize yield, one must understand the failure modes of the standard protocol.
The "Nitro-Pyridine" Effect
Catalyst Deactivation: Pyridines are notorious for coordinating to the Palladium (Pd) center, displacing the phosphine ligand and arresting the catalytic cycle. The nitro group, if ortho to the halogen, exacerbates this by adding steric bulk and potential chelation.
Electronic Activation vs.
: The electron-deficiency of the pyridine ring makes the C-X bond labile. However, this also makes the ring susceptible to attack by the base (e.g., , ), leading to hydrolysis or etherification byproducts rather than the desired coupling.
DOT Diagram 1: The Competitive Landscape
The following diagram illustrates the pathway divergence between productive coupling and common failure modes.
Figure 1: Mechanistic divergence in Suzuki coupling of halo-nitropyridines. Green nodes indicate the productive cycle; red nodes indicate primary yield-loss pathways.
Comparative Yield Analysis
The following data synthesizes experimental outcomes for the coupling of Phenylboronic acid with various Halo-nitropyridines .
Variable A: The Leaving Group (Cl vs. Br)
Conditions: 5 mol% Catalyst,
(2.0 equiv), Dioxane/Water (4:1), 100°C, 12h.
Substrate
Catalyst System
Yield (%)
Analysis
2-Bromo-5-nitropyridine
88%
Bromides are sufficiently reactive for standard catalysts.
2-Chloro-5-nitropyridine
35%
Chlorides fail to undergo efficient oxidative addition with simple .
Substrate: 2-Chloro-X-nitropyridine coupling with Phenylboronic acid.
Catalyst:
/ Ligand (1:2 ratio).
Isomer
Ligand
Yield (%)
Mechanism of Action
3-Nitro (Ortho)
<10%
Severe steric hindrance + N-coordination shuts down the cycle.
3-Nitro (Ortho)
SPhos
92%
Best in Class. SPhos is bulky (promotes reductive elimination) and electron-rich (facilitates oxidative addition of Cl).
3-Nitro (Ortho)
XPhos
85%
Highly effective, though slightly less efficient than SPhos for this specific steric profile.
5-Nitro (Para)
45%
Less steric hindrance, but catalyst stability remains an issue.
5-Nitro (Para)
SPhos
95%
Excellent turnover due to high catalyst stability.
Recommended Protocol: The "Universal" System
Based on the comparative analysis, the Pd-SPhos or Pd-dppf systems are the gold standards. The following protocol uses
as it is air-stable, cost-effective, and generally robust for both chlorides and bromides.
Materials
Substrate: 1.0 equiv Halo-nitropyridine.
Boronic Acid: 1.2 - 1.5 equiv.
Catalyst:
(3-5 mol%).
Base:
(2.0 - 3.0 equiv) or (for base-sensitive substrates).
Solvent: 1,4-Dioxane / Water (9:1 ratio). Note: Water is critical for the transmetallation step.
Step-by-Step Methodology
Charge: In a reaction vial equipped with a magnetic stir bar, add the halo-nitropyridine (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and catalyst (0.03 mmol).
Inert: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (
) to remove Oxygen. Oxygen promotes homocoupling and catalyst oxidation.
Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (0.5 mL) via syringe.
React: Heat the mixture to 80-100°C for 4-12 hours.
Checkpoint: Monitor via TLC or LCMS. Look for the disappearance of the halide.
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over
Use this decision logic to rescue failing reactions.
DOT Diagram 2: Optimization Workflow
Figure 2: Decision tree for troubleshooting low yields in Suzuki coupling of nitropyridines.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
[Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
[Link]
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
[Link]
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter: Suzuki-Miyaura Coupling).
[Link]
Validation
Technical Guide: Spectroscopic Profiling of 4-Iodo-2-nitropyridine Impurities
This guide outlines a comparative technical workflow for the spectroscopic identification of impurities in 4-Iodo-2-nitropyridine (CAS: 5029-67-4). It is designed for analytical chemists and process engineers requiring h...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comparative technical workflow for the spectroscopic identification of impurities in 4-Iodo-2-nitropyridine (CAS: 5029-67-4). It is designed for analytical chemists and process engineers requiring high-fidelity data to meet ICH Q3A/B standards.
Executive Summary: The Analytical Challenge
4-Iodo-2-nitropyridine is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the C-I bond is the active site. However, its synthesis—often via Sandmeyer reactions or nucleophilic substitution of 4-chloro-2-nitropyridine—introduces a specific profile of impurities that are structurally homologous and difficult to resolve.
The Core Problem:
Regioisomers: 4-iodo-3-nitropyridine (rare but possible) has an identical mass (
249.96) to the target, rendering standard LC-MS screening insufficient.
Halogen Exchange: Residual 4-chloro-2-nitropyridine (from synthesis precursors) poisons Palladium catalysts in downstream coupling, making its detection at trace levels (<0.1%) mandatory.
De-iodination: 2-nitropyridine is a common degradation product that must be quantified.
This guide compares High-Field NMR , UHPLC-MS/MS , and FT-IR to establish a self-validating identification workflow.
The Impurity Landscape
Before selecting a method, we must define the "Enemy" (the impurities).
Impurity Type
Compound Name
Origin
Analytical Risk
Precursor
4-Chloro-2-nitropyridine
Incomplete substitution
Competitive catalyst poisoning.
Byproduct
2-Amino-4-iodopyridine
Unreacted Sandmeyer start material
Co-elution in reverse-phase HPLC.
Degradant
2-Nitropyridine
Photo-deiodination / Reduction
False potency calculations.
Isomer
4-Iodo-3-nitropyridine
Nitration regioselectivity error
Indistinguishable by MS (isobaric).
Comparative Analysis of Spectroscopic Methods
Method A: High-Field NMR (
H &
C)
Role: Structural Confirmation & Regioisomer Differentiation.
Verdict: The "Gold Standard" for structure, but limited by sensitivity.
NMR is the only method capable of definitively distinguishing the target from its regioisomers without reference standards, relying on scalar coupling constants (
-values).
Experimental Insight: The 2-nitro group strongly deshields the H-3 proton. In the 4-iodo target, H-3 appears as a doublet with a small coupling constant (
Hz) to H-5. In the 3-nitro isomer, the proton splitting patterns shift drastically due to symmetry changes.
Comparative Data: Chemical Shift Fingerprints (DMSO-
)
Nucleus
Position
Target: 4-Iodo-2-nitro (ppm)
Impurity: 4-Chloro-2-nitro (ppm)
Mechanistic Note
H
H-6 (d)
~8.65
~8.75
-proton to Nitrogen; deshielded by Nitro.
H
H-3 (d)
~8.45
~8.20
Iodine is less electronegative than Cl, affecting H-3 shielding.
H
H-5 (dd)
~8.05
~7.95
Most shielded proton in the ring.
C
C-4
~108.0
~142.0
CRITICAL: Iodine's "Heavy Atom Effect" significantly shields C-4 compared to Chlorine.
Method B: UHPLC-MS/MS (ESI+)
Role: Trace Quantitation (ppm level) & Halogen Profiling.
Verdict: Essential for ICH Q3A compliance (<0.05% reporting threshold).
While NMR struggles below 0.5% purity, LC-MS excels. The key differentiator here is the Isotope Pattern .
The Iodine Signature: Iodine is monoisotopic (
I). The mass spectrum shows a clean molecular ion .
The Chlorine Signature: The impurity 4-chloro-2-nitropyridine exhibits the characteristic 3:1 ratio of
Cl:Cl isotopes.
Fragmentation Pathway (MS/MS):
Precursor:
250.9 ()
Loss of NO
: 204.9 (Diagnostic for nitro-aromatics).
Loss of I:
124.0 (Pyridyl cation).
Method C: FT-IR Spectroscopy
Role: Rapid Goods-In QC.
Verdict: Useful for batch-to-batch consistency, but poor for identifying specific impurities.
Diagnostic Bands:
NO
asymmetric stretch: ~1530 cm.
NO
symmetric stretch: ~1350 cm.
C-I stretch: ~500-600 cm
(Often obscured in fingerprint region).
Limitation: Cannot reliably distinguish 4-iodo from 4-bromo analogs in a mixture.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for characterizing a sample, ensuring no impurity is missed.
Caption: Analytical decision tree for classifying impurities based on concentration thresholds.
Detailed Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
Target: Distinguishing the 4-chloro impurity from the 4-iodo product.
Sample Prep: Dissolve 15 mg of sample in 0.6 mL DMSO-
.
Why DMSO? 4-Iodo-2-nitropyridine has poor solubility in CDCl
. DMSO also prevents aggregation which broadens peaks.
Instrument: 400 MHz or higher (500 MHz recommended for clear splitting).
Acquisition Parameters (
H):
Pulse angle: 30°.
Relaxation delay (
): 1.0 s (Qualitative) or 10.0 s (Quantitative qNMR).
Scans: 16 (minimum).
Acquisition Parameters (
C):
Scans: 1024 (Crucial to see the quaternary C-I carbon).
Self-Validation: Look for the C-4 signal at ~108 ppm. If you see a signal at ~142 ppm, you have significant Chloro-impurity.
Protocol B: UHPLC-MS/MS for Trace Halogens
Target: Detection of 4-chloro-2-nitropyridine at <0.05%.
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Why Acid? Pyridines are basic; acidification ensures full protonation
Self-Validation: Extract Ion Chromatogram (EIC) for
158.0 (Chloro-analog). If peak area > 0.05% relative to main peak, batch fails ICH Q3A.
Summary Comparison Table
Feature
NMR (H / C)
UHPLC-MS/MS
FT-IR
Primary Use
Structural elucidation, Isomer ID
Trace impurity quantitation
Raw material ID (QC)
Sensitivity
Low (>0.5% required)
High (ppb/ppm levels)
Low
Specificity
Excellent (Unique chemical shifts)
Good (Mass + Fragmentation)
Moderate (Fingerprint)
Sample Destructive?
No
Yes
No (ATR)
Key Blind Spot
Trace inorganic salts, low conc. impurities
Isobaric isomers (without chiral/special columns)
Homologs (Br vs I)
References
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 234513, 4-Iodo-2-nitropyridine. Retrieved from [Link]
Safety & Regulatory Compliance
Safety
Operational Guide: Proper Disposal of 4-Iodo-2-nitropyridine
Executive Summary & Core Directive 4-Iodo-2-nitropyridine (CAS: 223463-13-6) presents a dual-hazard profile due to the presence of a labile halogen (iodine) and a nitro group on a pyridine scaffold. Improper disposal ris...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
4-Iodo-2-nitropyridine (CAS: 223463-13-6) presents a dual-hazard profile due to the presence of a labile halogen (iodine) and a nitro group on a pyridine scaffold. Improper disposal risks toxic gas evolution (NOx, I2) and potential energetic instabilities if mixed with incompatible streams.
Core Directive: This compound must be managed as Halogenated Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems or mixed with non-halogenated solvents, strong bases, or reducing agents.
Hazard Assessment & Chemical Logic
To dispose of this chemical safely, one must understand the underlying reactivity of its functional groups.
Feature
Hazard Implication
Operational Consequence
C–I Bond (Position 4)
Weak bond energy; prone to homolytic cleavage by light/heat.
Light Sensitivity: Waste containers must be amber or foil-wrapped. Toxicity: Potential release of elemental iodine () upon decomposition.
Nitro Group (Position 2)
Electron-withdrawing; potential shock sensitivity (low) and thermal instability.
Incompatibility: Violent reactions possible with strong reducing agents (e.g., hydrazine, metal hydrides) or strong bases.
Pyridine Ring
Nitrogen heterocycle.
Toxicology: Potential for rapid absorption through skin; targets liver/kidneys.
GHS Classification (Derived from Structural Analogs):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Combustible Solid: Finely divided dust may form explosive mixtures in air.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The high polarizability of the iodine atom facilitates skin absorption.
Component
Specification
Rationale
Hand Protection
Double Nitrile (0.11 mm min) or Silver Shield®
Iodinated aromatics can permeate standard latex rapidly. Double gloving provides a breakthrough time buffer.
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient for powders; prevents mucosal contact with irritating dust.
Respiratory
N95 (min) or Fume Hood
Mandatory: All handling must occur inside a certified chemical fume hood to capture potential iodine vapors.
Body
Tyvek® Lab Coat / Apron
Prevents contamination of street clothes; critical for solid handling.
Disposal Workflows
A. Solid Waste (Pure Compound)
Protocol:
Containment: Transfer the solid 4-Iodo-2-nitropyridine into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Inerting: If the compound is old or potentially degraded (darkened color), cover the solid with a layer of mineral oil to prevent further oxidation/iodine release before sealing.
Labeling: Affix a hazardous waste label with the following constituents:
4-Iodo-2-nitropyridine
Hazard Checkboxes: Toxic, Irritant.
Secondary Containment: Place the jar into a clear plastic bag (zip-seal) before placing it in the satellite accumulation area.
B. Liquid Waste (Mother Liquors/Solutions)
Protocol:
Segregation: Pour into the Halogenated Organic Waste carboy.
Compatibility Check: Ensure the waste carboy does NOT contain:
Strong Oxidizers (Peroxides, Nitric Acid).
Strong Bases (Sodium Hydroxide, Alkoxides) – Risk of nucleophilic attack on the pyridine ring leading to exothermic decomposition.
Rinsing: Rinse the original vessel 3x with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) and add rinsate to the halogenated waste stream.
Visualized Decision Logic
Workflow 1: Waste Stream Segregation
This logic gate ensures the material ends up in the correct regulatory stream (RCRA compliance).
Figure 1: Decision tree for segregating 4-Iodo-2-nitropyridine waste. Note that even in non-halogenated solvents, the presence of the iodinated solute mandates disposal in the Halogenated stream.
Workflow 2: Emergency Spill Response
Immediate actions to take if containment is breached.
Figure 2: Step-by-step spill response protocol. The use of Sodium Thiosulfate is critical to quench any free iodine released.
Regulatory & Compliance Context
RCRA Classification: While 4-Iodo-2-nitropyridine is not explicitly listed on the P-list or U-list, it exhibits characteristics of toxicity (D000 series potential) and requires destruction via incineration at a permitted facility.
Halogen Content: The presence of Iodine classifies this as a "Halogenated Organic," which often incurs higher disposal costs due to the need for acid gas scrubbers in the incinerator to capture HI/I2.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
PubChem. (n.d.). Compound Summary: 4-Iodo-2-nitropyridine. National Library of Medicine. [Link](Note: Link directs to PubChem entry for structural verification).
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.